Product packaging for Salvianolic acid Y(Cat. No.:)

Salvianolic acid Y

Cat. No.: B10829698
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-XPZHUPJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salvianolic acid Y is a useful research compound. Its molecular formula is C36H30O16 and its molecular weight is 718.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30O16 B10829698 Salvianolic acid Y

Properties

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

(2R)-2-[(E)-3-[(2R,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32+/m1/s1

InChI Key

SNKFFCBZYFGCQN-XPZHUPJQSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Salvianolic Acid Y: A Technical Whitepaper on its Discovery, Isolation, and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acids, a class of water-soluble phenolic acids predominantly found in the genus Salvia, are the subject of extensive research due to their wide-ranging pharmacological activities, including potent antioxidant and cardioprotective effects. While salvianolic acids A and B have been extensively studied, recent phytochemical investigations have led to the discovery of novel derivatives. This technical guide focuses on Salvianolic acid Y, a newly identified phenolic acid isolated from Salvia officinalis. First reported in 2015, this compound has demonstrated significant neuroprotective properties, warranting a detailed exploration of its discovery, isolation, and biological activity. This document provides a comprehensive overview of the current knowledge on this compound, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated from the dried roots of Salvia officinalis, commonly known as sage.[1] It was identified as a new phenolic acid that shares the same planar structure as the well-known salvianolic acid B.[1] The complete structural and stereochemical characterization of this compound was achieved through a combination of spectroscopic and chemical methods.

The elucidation of its complex structure was accomplished using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1] The stereochemistry of the molecule was determined using circular dichroism (CD) experiments.[1] This comprehensive analytical approach established the unique spatial arrangement of this compound.

Based on its structural similarity to salvianolic acid B, a biosynthetic pathway for this compound has been proposed.[1]

Experimental Protocols

General Extraction and Isolation of Phenolic Acids from Salvia officinalis

While the primary discovery paper for this compound does not provide a detailed, step-by-step extraction protocol, a general methodology for the extraction of phenolic acids from Salvia officinalis can be outlined based on common phytochemical practices.

Materials and Equipment:

  • Dried and powdered roots of Salvia officinalis

  • Solvents: 70% ethanol, methanol, ethyl acetate, n-hexane

  • Rotary evaporator

  • Chromatography columns (e.g., macroporous resin, Sephadex LH-20)

  • High-Performance Liquid Chromatography (HPLC) system

  • Freeze-dryer

Protocol:

  • Extraction: The powdered plant material is extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to separate compounds based on polarity. The aqueous layer, containing the water-soluble phenolic acids, is retained.

  • Column Chromatography: The aqueous fraction is subjected to column chromatography on a macroporous resin, eluting with a gradient of ethanol in water. Fractions are collected and monitored by HPLC.

  • Purification: Fractions containing the target compounds are further purified using repeated column chromatography on Sephadex LH-20 and preparative HPLC to yield the pure compound.

  • Lyophilization: The purified this compound is freeze-dried to obtain a stable powder.

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_final_product Final Product start Dried Salvia officinalis Roots extraction Maceration with 70% Ethanol start->extraction concentration Rotary Evaporation extraction->concentration fractionation Liquid-Liquid Partitioning (n-hexane, ethyl acetate) concentration->fractionation aqueous_layer Aqueous Fraction fractionation->aqueous_layer macroporous_resin Macroporous Resin Chromatography aqueous_layer->macroporous_resin sephadex Sephadex LH-20 Chromatography macroporous_resin->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound lyophilization Lyophilization pure_compound->lyophilization final_product This compound Powder lyophilization->final_product

Fig. 1: Workflow for the isolation of this compound.
In Vitro Neuroprotection Assay

The neuroprotective effect of this compound was evaluated against hydrogen peroxide (H₂O₂)-induced injury in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.[1]

Cell Culture and Treatment:

  • PC12 cells were cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL.

  • After 24 hours of incubation, the cells were pre-treated with different concentrations of this compound or salvianolic acid B for 4 hours.

  • Subsequently, H₂O₂ (final concentration of 250 µM) was added to the wells (excluding the control group) and incubated for another 24 hours.

Cell Viability Assay (MTT Assay):

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the control group. The protection rate was calculated based on the increase in cell viability in the presence of the compound compared to H₂O₂ treatment alone.

Quantitative Data

The neuroprotective activity of this compound was quantified and compared to that of salvianolic acid B. The results are summarized in the table below.

CompoundProtection Rate against H₂O₂-induced Injury in PC12 cells
This compound 54.2% [1]
Salvianolic acid B35.2%[1]

Table 1: Comparative neuroprotective effects of this compound and Salvianolic acid B.

Proposed Neuroprotective Signaling Pathway

The precise signaling pathway through which this compound exerts its neuroprotective effects has not yet been elucidated. However, based on the known mechanisms of other salvianolic acids, a plausible pathway can be proposed. Salvianolic acids A and B have been shown to exert neuroprotective effects through various mechanisms, including the activation of the PI3K/Akt signaling pathway and the upregulation of antioxidant defense systems.[2] The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.

G cluster_pathway Proposed Neuroprotective Signaling Pathway of this compound SalY This compound Receptor Cell Surface Receptor SalY->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition CellSurvival Cell Survival Akt->CellSurvival Promotion Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Fig. 2: Proposed PI3K/Akt signaling pathway for this compound.

Conclusion and Future Directions

This compound is a promising new addition to the family of salvianolic acids, exhibiting superior neuroprotective activity in vitro compared to its well-studied analogue, salvianolic acid B. The successful isolation and structural elucidation of this compound open up new avenues for research into its therapeutic potential.

Future research should focus on:

  • Detailed Pharmacological Studies: In-depth in vivo studies are required to validate the neuroprotective effects of this compound in animal models of neurodegenerative diseases.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its mode of action.

  • Pharmacokinetics and Bioavailability: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to assess its drug-like potential.

  • Synthesis and Analogue Development: The development of a synthetic route to this compound and the creation of structural analogues could lead to the discovery of even more potent neuroprotective agents.

This technical guide provides a foundational understanding of this compound for the scientific community. Continued research into this novel natural product holds the potential for the development of new therapeutic strategies for a range of neurological disorders.

References

chemical structure elucidation of Salvianolic acid Y

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure Elucidation of Salvianolic Acid Y

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a phenolic acid isolated from Salvia officinalis. The document details the experimental methodologies employed for its isolation, purification, and structural determination, presenting all quantitative data in a clear, tabular format. Furthermore, key experimental workflows and structural correlations are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a naturally occurring phenolic acid that has demonstrated protective effects against hydrogen peroxide-induced cell injury. Structurally, it shares the same planar skeleton as the well-known salvianolic acid B. The definitive determination of its chemical architecture was accomplished through a combination of spectroscopic and chemical techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Circular Dichroism (CD), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation and Purification

This compound was isolated from the water extract of Salvia officinalis. The purification process involved a multi-step chromatographic approach to separate the compound from the complex plant matrix.

Experimental Protocol: Isolation and Purification

The isolation and purification of this compound were performed as follows:

  • Extraction: The initial plant material was extracted with water.

  • Column Chromatography: The aqueous extract was subjected to repeated column chromatography.

    • Sephadex LH-20 Column Chromatography: This step was utilized for initial fractionation of the extract.

    • ODS Column Chromatography: Further separation was achieved using an octadecylsilane (ODS) reversed-phase column.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification to yield pure this compound was accomplished using preparative reversed-phase HPLC.

G Figure 1. Experimental Workflow for the Structure Elucidation of this compound cluster_extraction Isolation and Purification cluster_elucidation Structure Elucidation Plant Material Salvia officinalis Extraction Water Extraction Plant Material->Extraction Sephadex Sephadex LH-20 Column Chromatography Extraction->Sephadex ODS ODS Column Chromatography Sephadex->ODS Prep_HPLC Preparative RP-HPLC ODS->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound HRESI_MS HRESI-MS Pure_Compound->HRESI_MS UV_IR UV and IR Spectroscopy Pure_Compound->UV_IR 1D_NMR 1D NMR (¹H, ¹³C) Pure_Compound->1D_NMR CD Circular Dichroism (CD) Pure_Compound->CD Structure Final Structure of This compound HRESI_MS->Structure UV_IR->Structure 2D_NMR 2D NMR (COSY, HMQC, HMBC) 1D_NMR->2D_NMR 2D_NMR->Structure CD->Structure

Workflow for this compound Elucidation.

Spectroscopic and Spectrometric Data

The structural elucidation of this compound was heavily reliant on a suite of spectroscopic and spectrometric analyses.

Experimental Protocols: Spectroscopic and Spectrometric Analyses
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS spectra were acquired to determine the accurate molecular weight and elemental composition of the compound.

  • Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded to identify the chromophoric systems present in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the functional groups present in this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (¹H-¹H COSY, HMQC, HMBC) NMR spectra were recorded on a 400 MHz spectrometer using methanol-d4 as the solvent. These experiments were crucial for determining the carbon-hydrogen framework and the connectivity between different parts of the molecule.

  • Circular Dichroism (CD): CD spectroscopy was used to investigate the stereochemistry of the molecule.

Quantitative Data Summary

The key quantitative data obtained from the spectroscopic and spectrometric analyses are summarized in the tables below.

Table 1: HRESI-MS, UV, and IR Data for this compound

ParameterObserved Value
Molecular Formula C₃₆H₃₀O₁₆
HRESI-MS ([M-H]⁻) m/z 717.1338
UV λmax (nm) 207, 255, 289, 307
IR νmax (cm⁻¹) 3357 (hydroxyl), 1721 (carbonyl), 1611, 1527, 1448 (aromatic ring)

Table 2: ¹H and ¹³C NMR Data for this compound (400 MHz, methanol-d₄)

PositionδH (ppm), mult. (J in Hz)δC (ppm)
25.90, d (9.2)87.0
34.77, d (9.2)54.1
46.84, s114.9
56.80, d (8.0)117.8
66.69, d (8.0)116.3
7-145.4
8-129.5
9-146.0
7'7.61, d (15.9)147.2
8'6.39, d (15.9)115.1
9'-168.9
1''-128.4
2''6.96, d (1.9)116.6
3''-145.9
4''-145.2
5''6.72, d (8.1)116.1
6''6.64, dd (8.1, 1.9)118.0
7''a2.99, dd (14.3, 8.7)38.1
7''b2.90, dd (14.3, 5.0)
8''5.11, dd (8.7, 5.0)75.1
9''-174.1
1'''-128.3
2'''6.68, d (2.0)116.4
3'''-145.8
4'''-145.0
5'''6.66, d (8.0)116.0
6'''6.54, dd (8.0, 2.0)117.4
7'''a3.13, dd (14.3, 4.4)38.0
7'''b3.02, dd (14.3, 8.9)
8'''5.29, dd (8.9, 4.4)76.9
9'''-173.3
1''''-128.5
2''''6.97, d (2.0)116.7
3''''-146.1
4''''-145.3
5''''6.73, d (8.1)116.2
6''''6.65, dd (8.1, 2.0)122.1

Structure Confirmation and Connectivity

The planar structure of this compound was confirmed to be identical to that of salvianolic acid B through detailed analysis of 2D NMR data. Key correlations from ¹H-¹H COSY and HMBC experiments established the connectivity of the different structural fragments.

G Figure 2. Key 2D NMR Correlations for this compound cluster_cosy ¹H-¹H COSY Correlations cluster_hmbc Key HMBC Correlations (H → C) H2 H-2 H3 H-3 H2->H3 J=9.2 Hz C9primeprimeprime C9primeprimeprime H3->C9primeprimeprime H-3 → C-9''' H5 H-5 H6 H-6 H5->H6 H7prime H-7' H8prime H-8' H7prime->H8prime C9prime C9prime H7prime->C9prime H-7' → C-9' C4 C4 H8prime->C4 H-8' → C-4 H5primeprime H-5'' H6primeprime H-6'' H5primeprime->H6primeprime H7primeprime H-7'' H8primeprime H-8'' H7primeprime->H8primeprime H8primeprime->C9prime H-8'' → C-9' H5primeprimeprime H-5''' H6primeprimeprime H-6''' H5primeprimeprime->H6primeprimeprime H7primeprimeprime H-7''' H8primeprimeprime H-8''' H7primeprimeprime->H8primeprimeprime C9 C9 H8primeprimeprime->C9 H-8''' → C-9 H5primeprimeprimeprime H-5'''' H6primeprimeprimeprime H-6'''' H5primeprimeprimeprime->H6primeprimeprimeprime

Key 2D NMR Correlations in this compound.

The stereochemistry of this compound was investigated using Circular Dichroism (CD) spectroscopy, which, in conjunction with the coupling constant between H-2 and H-3 (J = 9.2 Hz), suggested a cis relationship for these protons.

Conclusion

The structure of this compound was unequivocally determined as a C₃₆H₃₀O₁₆ molecule with the same planar structure as salvianolic acid B. This was achieved through a systematic approach involving isolation by multi-step chromatography and comprehensive analysis using HRESI-MS, UV, IR, and extensive 1D and 2D NMR spectroscopy. The stereochemical aspects were further investigated using circular dichroism. The detailed experimental protocols and tabulated quantitative data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, analytical chemistry, and drug development.

An In-depth Technical Guide on the Core Biosynthesis Pathway of Salvianolic Acid Y in Salvia officinalis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthesis pathway of salvianolic acid Y in Salvia officinalis has not been fully elucidated. The information presented herein is based on the established biosynthesis of related phenolic acids in the Salvia genus, particularly in Salvia miltiorrhiza, and the structural relationship between this compound and other salvianolic acids.

Introduction

Salvia officinalis (common sage) is a well-known medicinal herb rich in a variety of bioactive secondary metabolites, including a class of water-soluble polyphenolic compounds known as salvianolic acids. These compounds, particularly salvianolic acids A and B, have garnered significant attention for their potent antioxidant, anti-inflammatory, and cardioprotective properties[1][2][3]. This compound, a compound isolated from Salvia officinalis, shares the same planar structure as the well-studied salvianolic acid B[4]. Despite its potential pharmacological significance, the precise biosynthetic route to this compound within S. officinalis remains an area of active investigation. This technical guide aims to provide a comprehensive overview of the putative biosynthesis pathway of this compound, drawing upon the current understanding of phenolic acid metabolism in the Salvia genus.

General Biosynthesis of Phenolic Acids in Salvia

The biosynthesis of salvianolic acids is a complex process that integrates two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway[5][6]. These pathways provide the necessary precursors that converge to form rosmarinic acid, a key intermediate in the formation of more complex salvianolic acids[7][8].

  • Phenylpropanoid Pathway: This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) converts L-phenylalanine into 4-coumaroyl-CoA.

  • Tyrosine-Derived Pathway: Concurrently, the amino acid L-tyrosine is converted to 4-hydroxyphenyllactate through the action of tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR).

The final step in rosmarinic acid synthesis involves the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactate (danshensu), a derivative of 4-hydroxyphenyllactate. This reaction is catalyzed by rosmarinic acid synthase (RAS).

Putative Biosynthesis Pathway of this compound

This compound was first isolated from Salvia officinalis and identified as having the same molecular formula (C36H30O16) and planar structure as salvianolic acid B[4]. Salvianolic acid B is a tetramer formed from three molecules of danshensu and one molecule of caffeic acid[9][10]. It is widely accepted that salvianolic acid B is synthesized from the dimerization of rosmarinic acid[7][11]. Given the structural identity, it is proposed that this compound is a stereoisomer of salvianolic acid B and thus follows the same biosynthetic route[4].

The proposed pathway involves the oxidative coupling of two rosmarinic acid molecules. This reaction is thought to be catalyzed by enzymes such as laccases or peroxidases, leading to the formation of intermediates like salvianolic acid K, which are then further processed to yield the final salvianolic acid B/Y structure[7][8][12].

SALVIANOLIC_ACID_Y_BIOSYNTHESIS cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway cluster_convergence Convergence and Dimerization Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL RA Rosmarinic Acid CouCoA->RA Tyr L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP TAT HPL 4-Hydroxyphenyllactate HPP->HPL HPPR DHPL 3,4-Dihydroxyphenyllactate (Danshensu) HPL->DHPL CYP98A14 DHPL->RA RAS SalB_Y Salvianolic Acid B / Y RA->SalB_Y Laccase/ Peroxidase

Caption: Putative biosynthesis pathway of this compound in Salvia officinalis.

Quantitative Data on Salvianolic Acids in Salvia officinalis

While extensive quantitative data for this compound in S. officinalis is not available, studies have quantified other related salvianolic acids and precursors. This data provides a basis for understanding the general capacity of the plant to produce these compounds.

CompoundPlant PartExtraction MethodConcentrationReference
Salvianolic AcidLeavesEthanolic Extract6.27 mg/g[13]
Rosmarinic AcidLeavesEthanolic Extract7.85 mg/g[13]
Salvianolic Acid BLeavesAqueous ExtractDetected[14]
Salvianolic Acid KLeavesAqueous ExtractDetected[14]
Rosmarinic AcidLeavesAqueous Extract ('Icterina')52.7 ± 0.5 µg/mg[14][15]

Experimental Protocols

The analysis of this compound and related compounds typically involves solvent extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common analytical technique.

General Protocol for Extraction and Quantification of Salvianolic Acids
  • Sample Preparation:

    • Collect and freeze-dry plant material (e.g., leaves of S. officinalis).

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of 70-75% methanol (or another suitable solvent).[16]

    • Perform ultrasound-assisted extraction for 30-45 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure or use directly for analysis.

  • HPLC-DAD Analysis:

    • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used[16][17].

    • Mobile Phase: A gradient elution is commonly employed using:

      • Solvent A: Water with 0.1-0.5% acetic or formic acid.

      • Solvent B: Acetonitrile or methanol[17][18].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at 281 nm or 286 nm for salvianolic acids[16][17][18].

    • Injection Volume: 10-20 µL.

    • Quantification: Prepare a calibration curve using a certified standard of the target salvianolic acid. Calculate the concentration in the sample based on the peak area.

EXPERIMENTAL_WORKFLOW SamplePrep Sample Preparation (Drying, Grinding) Extraction Solvent Extraction (e.g., 75% Methanol, Sonication) SamplePrep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Analysis HPLC / LC-MS Analysis Filtration->Analysis DataAcq Data Acquisition (Chromatogram) Analysis->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Results Results Reporting (e.g., mg/g DW) Quant->Results

References

Salvianolic Acid Y: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid Y is a naturally occurring phenolic acid isolated from Salvia officinalis. It has garnered significant interest within the scientific community due to its potent neuroprotective properties. Structurally, it is an epimer of the well-studied Salvianolic acid B, sharing the same planar structure but exhibiting distinct stereochemistry. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its likely mechanism of action based on current research.

Physical and Chemical Properties

This compound is a white, amorphous powder. While comprehensive data on all its physical constants are still under investigation, the following properties have been determined:

PropertyValueSource
Molecular Formula C₃₆H₃₀O₁₆[1]
Molecular Weight 718.6 g/mol
Appearance White, amorphous powder[1]
Optical Activity [α]D¹⁰ –42° (c 0.87, CH₃OH)[1]
UV Absorption Maxima (in Methanol) 207, 255, 289, 307 nm[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. A clear solution of ≥ 1.25 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
CAS Number 1638738-76-7

Note: Data such as melting point and boiling point have not yet been reported in the literature.

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the isolation of this compound from a water extract of Salvia officinalis (danshen) has been described. The process involves multiple chromatographic steps to achieve a high-purity compound.

G cluster_extraction Extraction cluster_purification Purification raw_material Water Extract of Salvia officinalis sephadex Sephadex LH-20 Column Chromatography raw_material->sephadex Initial Separation ods ODS Column Chromatography sephadex->ods Further Fractionation hplc Preparative RP-HPLC ods->hplc Final Purification pure_compound This compound hplc->pure_compound

Methodology:

  • Initial Extraction: A water extract of Salvia officinalis is prepared.

  • Sephadex LH-20 Chromatography: The crude extract is subjected to column chromatography on a Sephadex LH-20 column for initial fractionation.

  • ODS Column Chromatography: Fractions containing salvianolic acids are further purified using an ODS (octadecylsilane) column.

  • Preparative RP-HPLC: The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]

Structural Elucidation

The chemical structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques.

Methodology:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (¹H-¹H COSY, HMQC, and HMBC) Nuclear Magnetic Resonance spectroscopy were employed to elucidate the planar structure and assign proton and carbon signals. The ¹H-NMR and ¹³C-NMR chemical shifts of this compound are reported to be similar to those of Salvianolic acid B.[1]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) in negative ion mode was used to determine the exact molecular formula (C₃₆H₃₀O₁₆) based on the m/z value of the [M−H]⁻ ion (717.1338).[1]

  • Circular Dichroism (CD) Spectroscopy: CD experiments were crucial in determining the stereochemistry of the molecule, distinguishing it as an epimer of Salvianolic acid B.[1]

In Vitro Neuroprotection Assay

The protective effect of this compound against oxidative stress-induced cell death was evaluated using a PC12 cell line, a common model for neuronal cells.

Methodology:

  • Cell Culture: PC12 cells are maintained in a suitable culture medium at 37 °C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. They are pre-treated with 10 µM this compound for 6 hours.

  • Induction of Oxidative Stress: Following pre-treatment, the cells are co-cultured with 400 μM hydrogen peroxide (H₂O₂) for 1 hour to induce oxidative damage.

  • Cell Viability Assessment: Cell survival is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density is measured at 570 nm.[1]

Biological Activity and Signaling Pathways

This compound has demonstrated significant neuroprotective activity, showing a higher potency than its epimer, Salvianolic acid B. In a PC12 cell model of hydrogen peroxide-induced injury, this compound protected 54.2% of the cells from injury, compared to 35.2% protection by Salvianolic acid B.[1]

While the precise signaling pathways modulated by this compound are still under active investigation, the extensive research on the closely related and structurally similar Salvianolic acid B provides strong indications of its likely mechanism of action. It is hypothesized that this compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in cellular survival, antioxidant response, and inflammation.

Putative Signaling Pathways

G cluster_stimulus Stimulus cluster_drug Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response H2O2 H₂O₂ (Oxidative Stress) Apoptosis Apoptosis H2O2->Apoptosis SalY This compound PI3K PI3K SalY->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation Akt->Apoptosis Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Survival Cell Survival ARE->Survival Promotes Transcription of Survival Genes

The neuroprotective effects of this compound are likely mediated through the activation of pro-survival and antioxidant pathways. Based on studies of Salvianolic acid B in similar models, the PI3K/Akt and Nrf2 pathways are strong candidates:

  • PI3K/Akt Pathway: This is a critical pathway in promoting cell survival and inhibiting apoptosis. Activation of Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby preventing cell death.

  • Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Conclusion

This compound is a promising natural compound with potent neuroprotective properties that surpass those of its well-known epimer, Salvianolic acid B. This technical guide summarizes the current knowledge of its physicochemical characteristics and provides an overview of the experimental methodologies for its study. While further research is needed to fully elucidate its physical constants and the specific signaling pathways it modulates, the existing data strongly suggest its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases and conditions involving oxidative stress.

References

An In-depth Technical Guide to the Solubility and Stability of Salvianolic Acid Y

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the characteristics of various salvianolic acids, particularly Salvianolic acid B. However, specific research on Salvianolic acid Y is limited. A study has reported the isolation of this compound from Salvia officinalis, noting it shares the same planar structure and molecular formula (C₃₆H₃₀O₁₆) as Salvianolic acid B[1]. Given this structural similarity and the scarcity of data for this compound, this guide will utilize the comprehensive data available for Salvianolic acid B as a predictive framework for understanding the solubility and stability of this compound. Researchers should validate these characteristics for this compound in their specific applications.

Introduction

Salvianolic acids are a class of water-soluble polyphenolic compounds derived from the roots and rhizomes of Salvia miltiorrhiza (Danshen) and other Salvia species. They are recognized for their potent antioxidant and various therapeutic properties[2][3]. This guide focuses on the physicochemical properties of this compound, leveraging data from its close structural analog, Salvianolic acid B, to provide researchers, scientists, and drug development professionals with a thorough understanding of its solubility and stability profiles. Understanding these characteristics is critical for developing effective extraction, formulation, and delivery strategies.

Solubility Characteristics

Salvianolic acids are generally characterized by their good water solubility[2]. The solubility of these compounds is influenced by the solvent, pH, and temperature.

The following table summarizes the reported solubility of Salvianolic acid B in various solvents, which can be used as an estimate for this compound.

SolventReported SolubilityReference
Water≥ 5 mg/mL
Water50 mg/mL (with ultrasonic and pH adjustment to 3 with HCl)[4]
DMSO25 mg/mL (with ultrasonic; hygroscopic DMSO can impact solubility)[4]
DMSO99 mg/mL[5]
Ethanol≥ 36.7 mg/mL (for Salvianolic acid C)[6]

Note: The solubility of salvianolic acids can be enhanced by adjusting the pH and using co-solvents or complexing agents. The presence of multiple hydroxyl and carboxylic acid groups contributes to their aqueous solubility.

A standardized method for determining the solubility of a salvianolic acid is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (or a suitable standard like Salvianolic acid B)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.

  • The solubility is expressed in mg/mL or mol/L.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal and incubate with shaking prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute filtered solution sep2->ana1 ana2 Analyze by HPLC ana1->ana2 result Determine Solubility ana2->result Quantify concentration

Caption: Workflow for determining the solubility of this compound.

Stability Characteristics

The stability of salvianolic acids is a critical factor for their therapeutic application, as they are susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light and oxygen.

Salvianolic acid B is more stable in acidic conditions and degrades as the pH increases, particularly in neutral to alkaline environments[4][7]. The degradation often involves the hydrolysis of ester bonds[8].

pH Stability Profile of Salvianolic Acid B:

pHStabilityReference
1.5Stable for 30 hours in buffered phosphate solution[4]
3.0Stable for 30 hours in buffered phosphate solution[4]
4.0Maximum stability observed[9]
5.0Stable for 30 hours in buffered phosphate solution[4]
> 7.0Stability decreases with increasing pH[4]

The degradation of Salvianolic acid B is highly dependent on temperature. It is relatively stable at lower temperatures but degrades rapidly at elevated temperatures[4][10].

Temperature Stability Profile of Salvianolic Acid B in Aqueous Solution:

Temperature (°C)StabilityReference
4Stable for 30 hours[4][7]
25Decomposition occurs automatically[4]
37, 65, 100Degradation is enhanced[4]
40Stable for 6 months in solid state when packaged in aluminum foil bags[8][11]
60Degradation observed in solid state under open exposure[8][11]

Phenolic compounds like salvianolic acids are known to be sensitive to light and oxidation[8]. Forced degradation studies on Salvianolic acid A have shown rapid degradation in the presence of hydrogen peroxide[9]. It is recommended to store solutions of salvianolic acids protected from light and in an inert atmosphere if possible.

The degradation of Salvianolic acid B can follow complex pathways, leading to the formation of other salvianolic acids and smaller phenolic compounds. The degradation process is thought to be a consecutive two-step reaction[12].

Proposed Degradation Pathway of Salvianolic Acid B:

G SalB Salvianolic Acid B Intermediate Intermediate Products (e.g., Lithospermic Acid, Danshensu) SalB->Intermediate Step 1 Final Final Products (e.g., Salvianolic Acid A, Danshensu) Intermediate->Final Step 2

Caption: Proposed two-step degradation pathway of Salvianolic Acid B.

This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound solution of known concentration

  • HCl (for acidic degradation)

  • NaOH (for basic degradation)

  • H₂O₂ (for oxidative degradation)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV or MS detector

Procedure:

  • Acidic Degradation: Mix the this compound solution with an equal volume of a suitable concentration of HCl (e.g., 0.1 M). Incubate at a specific temperature (e.g., 60 °C) for a set time. Neutralize the solution before HPLC analysis.

  • Basic Degradation: Mix the this compound solution with an equal volume of a suitable concentration of NaOH (e.g., 0.1 M). Incubate at room temperature for a set time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix the this compound solution with a suitable concentration of H₂O₂ (e.g., 3%). Incubate at room temperature for a set time.

  • Thermal Degradation: Expose the this compound solution to a high temperature (e.g., 80 °C) for a set time.

  • Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: At specified time points, withdraw samples, quench the degradation reaction if necessary, and analyze by a stability-indicating HPLC method to determine the remaining percentage of this compound and identify any degradation products.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions cluster_analysis Analysis start This compound Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo sampling Sample at time points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc result Assess Degradation & Identify Products hplc->result

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways

Salvianolic acids exert their biological effects by modulating various signaling pathways. While specific pathways for this compound are yet to be elucidated, the known targets of Salvianolic acid B provide a strong indication of its potential mechanisms of action.

Salvianolic acid B has been shown to interact with pathways involved in oxidative stress, inflammation, and cell survival. For example, it can activate the Nrf2-mediated antioxidant pathway, which is crucial for cellular protection against oxidative damage[13]. It has also been shown to inhibit the TGF-β1/Smads and NF-κB signaling pathways, which are involved in inflammation and fibrosis.

Simplified Diagram of Nrf2 Activation by Salvianolic Acid:

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SalY This compound Keap1_Nrf2 Keap1-Nrf2 Complex SalY->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Proposed Nrf2-mediated antioxidant pathway activated by this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on the available data for its close structural analog, Salvianolic acid B. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals. It is evident that while this compound holds therapeutic promise, its stability, particularly in aqueous solutions at neutral to alkaline pH and elevated temperatures, presents a significant challenge for formulation development. Future research should focus on elucidating the specific properties of this compound and developing stabilization strategies to enhance its therapeutic potential.

References

The Pharmacological Potential of Novel Compounds from Salvia Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Salvia, one of the largest in the Lamiaceae family, has been a cornerstone of traditional medicine for centuries. Modern phytochemical research has unveiled a vast and diverse arsenal of bioactive compounds within these plants, primarily terpenoids and phenolic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of novel compounds from Salvia species, with a focus on their cytotoxic, antioxidant, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into the molecular mechanisms of action.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various compounds isolated from different Salvia species. The data is presented to facilitate comparison and aid in the identification of promising lead compounds for further investigation.

Cytotoxic Activity

The cytotoxic potential of novel Salvia compounds against various cancer cell lines is a significant area of research. Diterpenoids, in particular, have demonstrated potent activity.

CompoundSalvia SpeciesCancer Cell LineIC50 ValueReference(s)
Cryptotanshinone Salvia miltiorrhizaRh30 (Rhabdomyosarcoma)~5.1 µM[3]
DU145 (Prostate Cancer)~3.5 µM[3]
A2780 (Ovarian Cancer)11.39 µM (24h), 8.49 µM (48h)[4]
B16 (Melanoma)12.37 µM[5]
B16BL6 (Melanoma)8.65 µM[5]
Tanshinone IIA Salvia miltiorrhizaMCF-7 (Breast Cancer)0.25 µg/mL[6][7][8]
MDA-MB-231 (Breast Cancer)0.25 µg/mL[6]
Salvipisone Salvia sclareaHL-60 (Leukemia)0.6-7.7 µg/mL (2.0-24.7 µM)[9]
NALM-6 (Leukemia)0.6-7.7 µg/mL (2.0-24.7 µM)[9]
Aethiopinone Salvia sclareaHL-60 (Leukemia)0.6-7.7 µg/mL (2.0-24.7 µM)[9]
NALM-6 (Leukemia)0.6-7.7 µg/mL (2.0-24.7 µM)[9]
Sclareol Salvia sclareaH1688 (Small Cell Lung Cancer)42.14 µM (24h)[10][11]
H146 (Small Cell Lung Cancer)69.96 µM (24h)[10][11]
MG63 (Osteosarcoma)65.2 µM (12h)[12]
MCF-7 (Breast Cancer)31.11 µM (24h), 27.65 µM (48h)[13]
Carnosol Salvia officinalis (Rosemary)MCF-7 (Breast Cancer)82 µM[1]
Anti-inflammatory Activity

Several compounds from Salvia species exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

CompoundActivityAssay/Cell LineIC50 ValueReference(s)
Carnosol NO Production InhibitionLPS-stimulated RAW 264.7 macrophages9.4 µM[1][14]
5-LOX InhibitionCell-free assay0.3 µM[15]
mPGES-1 InhibitionCell-free assay10.9 µM[15]
Luteolin TNF-α Release InhibitionLPS-stimulated RAW 264.7 macrophages< 1 µM[16]
IL-6 Release InhibitionLPS-stimulated RAW 264.7 macrophages< 1 µM[16]
Ursolic Acid IL-17 Production InhibitionTh17 cells0.56 ± 0.1 µM[11]
Salvianolic Acid B NO Production InhibitionRabbit thoracic aortic rings-[17]
Neo-clerodane Diterpenoids (compounds 5, 7, 10) NO Production InhibitionLPS-induced RAW 264.7 macrophages3.29 - 6.65 µM[10]
Antioxidant Activity

The antioxidant capacity of Salvia compounds is often evaluated by their ability to scavenge free radicals, such as DPPH and ABTS.

Compound/ExtractSalvia SpeciesAssayIC50 ValueReference(s)
Rosmarinic Acid Salvia officinalisDPPH-[18]
ABTS-[18]
Apigenin -DPPH8.5 µM[1]
Apigenin -ABTS344 µg/mL[2]
Salvia officinalis extract Salvia officinalisDPPH-[3]
Salvia species extracts VariousDPPH2.49 to 7.71 µg/mL[3]
Antimicrobial Activity

Essential oils and isolated compounds from Salvia have demonstrated significant activity against a range of microbial pathogens.

Compound/ExtractSalvia SpeciesMicroorganismMIC ValueReference(s)
Essential Oil Salvia sclareaStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Klebsiella pneumonia, Pseudomonas Aeruginosa, Bacillus pumilus0.05%[1]
Essential Oil Salvia lavandulifoliaStaphylococcus aureus2.31 mg/mL[19]
Essential Oil Salvia lavandulifoliaShigella flexneri9.25 mg/mL[19]
Essential Oil Salvia officinalisVarious bacteria4.6 to 7.5 mg/mL[20]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Solution Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Test Compound Solutions: Prepare serial dilutions of the test compound in the same solvent used for the DPPH solution.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, for comparison.

  • Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL) to a specific volume of the test compound solution (e.g., 20 µL).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The control contains the solvent instead of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the test compound.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add an equal volume of the standardized inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing only the broth medium and the inoculum.

    • Sterility Control: A well containing only the broth medium.

    • Positive Control: A well containing a known antimicrobial agent.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Principle: The assay is based on a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo derivative that can be measured spectrophotometrically at 540-550 nm.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Sample Collection: After the desired incubation period, collect the cell culture supernatant.

  • Standard Curve: Prepare a standard curve of sodium nitrite in the same culture medium.

  • Griess Reagent Addition: Add an equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to each well containing the supernatant or the nitrite standards.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The inhibition of NO production by the test compound can then be calculated.

Anti-inflammatory Activity: Cytokine ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.

Principle: A sandwich ELISA involves coating a microplate with a capture antibody specific for the cytokine of interest. The sample containing the cytokine is then added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.

Protocol:

  • Plate Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the color development.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of the cytokine in the samples.

Signaling Pathways and Molecular Mechanisms

Novel compounds from Salvia species exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the putative points of intervention by Salvia compounds.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the isolation and bioactivity screening of novel compounds from Salvia species.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Screening cluster_mechanism Mechanism of Action plant_material Salvia Species (Plant Material) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions isolation Isolation & Purification (e.g., HPLC) fractions->isolation pure_compounds Novel Pure Compounds isolation->pure_compounds cytotoxicity Cytotoxicity Assays (e.g., MTT) pure_compounds->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) pure_compounds->antioxidant antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) pure_compounds->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) pure_compounds->anti_inflammatory molecular_docking Molecular Docking pure_compounds->molecular_docking signaling_pathways Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->signaling_pathways antioxidant->signaling_pathways antimicrobial->signaling_pathways anti_inflammatory->signaling_pathways signaling_pathways->molecular_docking

General workflow for isolating and screening bioactive compounds.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Several Salvia compounds have been shown to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases Salvianolic_acid_A Salvianolic Acid A Salvianolic_acid_A->IKK Inhibits (Targets IKKβ) Carnosol Carnosol Carnosol->IKK Inhibits Nepetoidin_B Nepetoidin B Nepetoidin_B->NFkB Blocks Translocation

Inhibition of the NF-κB pathway by Salvia compounds.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors/ Stress Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nuc P-ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates Genes Target Genes (Proliferation, Inflammation) TF->Genes Transcription Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->ERK Inhibits Phosphorylation Protocatechuic_Aldehyde Protocatechuic Aldehyde Protocatechuic_Aldehyde->ERK Inhibits Phosphorylation Salvianolic_Acid_A Salvianolic Acid A Salvianolic_Acid_A->ERK Decreases Phosphorylation

Modulation of the MAPK pathway by Salvia compounds.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt_P P-Akt mTOR mTOR Akt_P->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt_P->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Salvia_compounds Salvia Compounds (e.g., Salvianolic Acids) Salvia_compounds->PI3K Activates

Activation of the PI3K/Akt pathway by Salvia compounds.

Conclusion

The diverse chemical scaffolds of novel compounds from Salvia species represent a rich and promising source for the discovery of new therapeutic agents. The quantitative data presented herein highlights the potent cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of these compounds. The detailed experimental protocols provide a foundation for standardized and reproducible bioactivity screening. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, offers exciting opportunities for the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. Further research, including in vivo studies and clinical trials, is warranted to fully translate the therapeutic potential of these remarkable natural products.

References

Preliminary Pharmacological Investigation of Salvianolic Acid Y: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid Y is a phenolic acid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] While its more abundant isomer, Salvianolic acid B, has been extensively studied, this compound is emerging as a compound of interest with potentially significant pharmacological activities. This document provides a preliminary investigation into the pharmacology of this compound, drawing upon available data and comparative analysis with other well-characterized salvianolic acids to elucidate its potential therapeutic mechanisms. Due to the limited specific research on this compound, this guide integrates data from related compounds, primarily Salvianolic acid A and B, to provide a foundational understanding for future research and development.

Pharmacological Properties: A Comparative Overview

Salvianolic acids, as a class, exhibit a broad spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, anti-fibrotic, and anti-cancer activities.[2][3] These effects are largely attributed to their polyphenolic structure, which enables them to scavenge free radicals and modulate cellular signaling pathways.[4][5]

Neuroprotective Effects

A key study directly comparing this compound with Salvianolic acid B demonstrated its superior protective effect on PC12 cells against hydrogen peroxide (H₂O₂)-induced injury.[1] This suggests that this compound is a potent neuroprotective agent, potentially through its antioxidant capacity. The protection rates were reported to be 54.2% for this compound, significantly higher than the 35.2% observed for Salvianolic acid B in the same assay.[1]

Anti-inflammatory and Antioxidant Activities

While specific anti-inflammatory mechanisms for this compound are yet to be fully elucidated, the activities of other salvianolic acids provide a likely framework. Salvianolic acid B has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the NLRP3 inflammasome.[6][7][8] It also demonstrates strong antioxidant properties by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[5][9] Given that this compound is a component of "Salvianolic acid for injection" (SAFI), which is used for its anti-inflammatory and anti-oxidative stress effects in conditions like ischemic stroke, it is plausible that it shares these mechanisms.[10]

Quantitative Pharmacological Data

Quantitative data for this compound is currently scarce in publicly available literature. To provide a reference for researchers, the following tables summarize key quantitative parameters for the more extensively studied Salvianolic acids A, B, and D. These values can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Potency of Salvianolic Acids

CompoundAssayCell Line/TargetIC50/EC50Reference
Salvianolic acid AAnti-proliferativeHeLa, DU145, H1975, A5495-30 µM[11]
Salvianolic acid A2019-nCoV Spike Pseudovirus Entry InhibitionACE2h cellsEC50: 11.31 µM[11]
Salvianolic acid BAnti-proliferativeMCF-7IC50: 4.5 mg/mL (24h)[12]
Salvianolic acid BDPPH Radical Scavenging-IC50: 30.9 µg/mL[13]
Salvianolic acid B2019-nCoV Spike Pseudovirus Entry InhibitionACE2h cellsEC50: 6.22 µM[11]

Table 2: Pharmacokinetic Parameters of Salvianolic Acids in Rats

CompoundDose & RouteCmaxAUC (0-t)T1/2 (half-life)BioavailabilityReference
Salvianolic acid A5 mg/kg, oral31.53 µg/L105.93 µg/Lh1.72 h0.39-0.52%[14]
Salvianolic acid B500 mg/kg, oral1.5 µg/mL582 minµg/mL~248 min2.3%[4][15]
Salvianolic acid D4 mg/kg, oral333.08 µg/L8201.74 µg/Lh-4.16%[1][2]
Salvianolic acid A50 µg/kg, i.v.--6.16 h-[14]
Salvianolic acid B100 mg/kg, i.v.-5030 minµg/mL--[15]
Salvianolic acid D0.25 mg/kg, i.v.5756.06 µg/L (at 2 min)14384.38 µg/L*h--[1][2]

Experimental Protocols

Detailed experimental protocols for this compound are not yet established in the literature. The following are generalized protocols for key assays used to characterize salvianolic acids, which can be adapted for the investigation of this compound.

In Vitro Neuroprotection Assay (PC12 Cell Model)

This protocol is based on the methodology used to assess the protective effects of this compound against oxidative stress.[1]

Objective: To determine the ability of this compound to protect neuronal-like cells from H₂O₂-induced cytotoxicity.

Materials:

  • PC12 cells (rat pheochromocytoma cell line)

  • DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in media)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a predetermined time (e.g., 24 hours). Include a vehicle control group.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 200 µM) for a specified duration (e.g., 4 hours). A control group without H₂O₂ treatment should be included.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and determine the protective effect of this compound.

G cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay start Seed PC12 Cells in 96-well plate pretreatment Pre-treat with this compound start->pretreatment 24h h2o2 Induce Oxidative Stress with H₂O₂ pretreatment->h2o2 24h mtt Add MTT Reagent h2o2->mtt 4h incubation Incubate for 4 hours mtt->incubation dmso Add DMSO to Dissolve Formazan incubation->dmso read Measure Absorbance at 570 nm dmso->read end Calculate Cell Viability read->end G cluster_pathway Hypothesized Signaling Pathways for this compound cluster_proinflammatory Pro-inflammatory Signaling cluster_cytoprotective Cytoprotective Signaling SalY This compound NFkB NF-κB SalY->NFkB Inhibits Nrf2 Nrf2 SalY->Nrf2 Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 TLR4->NFkB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Inflammatory_Genes ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes

References

Methodological & Application

Application Notes and Protocols for the Extraction of Salvianolic Acid Y from Salvia officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia officinalis (common sage) is a well-known medicinal herb rich in a variety of bioactive compounds, including phenolic acids. Among these, salvianolic acids are a group of water-soluble polyphenolic compounds with significant antioxidant properties. Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis, has demonstrated protective effects against hydrogen peroxide-induced cell injury, suggesting its potential for therapeutic applications.[1][2] This document provides a detailed protocol for the extraction and preliminary purification of this compound from the leaves of Salvia officinalis. The methodology is based on established solvent extraction techniques for phenolic acids from Salvia species and purification strategies adapted from studies on related salvianolic acids.

Chemical Profile of Phenolic Acids in Salvia officinalis

The phenolic composition of Salvia officinalis can vary depending on factors such as geographical location, harvest time, and processing methods. However, several key phenolic acids are consistently identified. The table below summarizes the quantitative data for some of the major phenolic compounds found in Salvia officinalis leaves. It is important to note that the concentration of this compound can vary and may not always be explicitly quantified in all analyses.

Phenolic CompoundConcentration Range (mg/g of dry weight)Method of AnalysisReference
Rosmarinic Acid10.56 - 14.27HPLC[3]
Caffeic AcidNot explicitly quantified, but presentHPLC[3]
Salvianolic Acid BPresent, but not always quantifiedHPLC-MS[4]
Salvianolic Acid KPresent, but not always quantifiedHPLC-MS[5]
This compound Isolated, but quantitative data is limited HPLC-MS [1][2]

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a laboratory-scale procedure for the extraction and enrichment of this compound from dried Salvia officinalis leaves.

Part 1: Solvent Extraction

This part of the protocol focuses on the initial extraction of phenolic compounds from the plant material.

Materials and Reagents:

  • Dried leaves of Salvia officinalis

  • 70% Ethanol (v/v) in distilled water

  • Waring blender or equivalent

  • Maceration vessel (e.g., large glass beaker or flask)

  • Shaking incubator or orbital shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried leaves of Salvia officinalis into a fine powder using a Waring blender.

  • Maceration:

    • Weigh 100 g of the powdered plant material and transfer it to a maceration vessel.

    • Add 1 L of 70% ethanol to the vessel (solid-to-solvent ratio of 1:10 w/v).

    • Seal the vessel and place it in a shaking incubator.

    • Macerate for 24 hours at room temperature with constant agitation.

  • Filtration:

    • After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the residue with a small volume of 70% ethanol to ensure maximum recovery of the extract.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

    • The resulting aqueous extract will be used for the subsequent purification steps.

Part 2: Liquid-Liquid Partitioning and Preliminary Purification

This step aims to remove non-polar compounds and further enrich the salvianolic acid fraction.

Materials and Reagents:

  • Concentrated aqueous extract from Part 1

  • n-Hexane

  • Ethyl acetate

  • Separatory funnel (2 L)

  • pH meter

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃) solution, 5% (w/v)

Procedure:

  • Degreasing:

    • Transfer the concentrated aqueous extract to a 2 L separatory funnel.

    • Add an equal volume of n-hexane, shake vigorously for 5 minutes, and allow the layers to separate.

    • Discard the upper n-hexane layer, which contains non-polar compounds like chlorophyll and lipids.

    • Repeat this step twice.

  • Acidification and Extraction:

    • Adjust the pH of the degreased aqueous extract to 2-3 with 1 M HCl.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction with ethyl acetate two more times.

    • Combine all the ethyl acetate fractions.

  • Back-Extraction:

    • Wash the combined ethyl acetate fractions with a 5% sodium bicarbonate solution. This will transfer the acidic phenolic compounds, including salvianolic acids, to the aqueous layer.

    • Collect the aqueous layer.

  • Final Concentration:

    • Acidify the bicarbonate solution to pH 2-3 with 1 M HCl.

    • Extract the acidified solution again with ethyl acetate.

    • Wash the ethyl acetate extract with distilled water to remove any remaining salts.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate under reduced pressure to obtain the crude phenolic extract enriched with salvianolic acids.

Part 3: Chromatographic Purification

Further purification is required to isolate this compound from other phenolic compounds. Column chromatography is a suitable method for this purpose.

Materials and Reagents:

  • Crude phenolic extract from Part 2

  • Silica gel (for column chromatography)

  • Solvent system: A gradient of chloroform-methanol or ethyl acetate-methanol

  • Glass chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., chloroform:methanol:formic acid, 85:15:1, v/v/v)

  • UV lamp for visualization of TLC spots

Procedure:

  • Column Preparation: Pack a glass chromatography column with silica gel slurry in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude phenolic extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with the initial, less polar solvent mixture (e.g., 100% chloroform or ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring by TLC:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in the appropriate developing solvent.

    • Visualize the spots under a UV lamp.

    • Fractions containing compounds with similar Rf values to a this compound standard (if available) or those showing characteristic phenolic compound spots should be pooled.

  • Final Purification: The pooled fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Experimental Workflow Diagram

Extraction_Workflow A Dried Salvia officinalis Leaves B Grinding A->B C Powdered Plant Material B->C D Maceration (70% Ethanol, 24h, RT) C->D E Filtration D->E F Crude Ethanolic Extract E->F G Solvent Evaporation (Rotary Evaporator) F->G H Concentrated Aqueous Extract G->H I Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) H->I J Enriched Phenolic Fraction I->J K Column Chromatography (Silica Gel) J->K L Fraction Collection & TLC Analysis K->L M Purified this compound L->M

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram (Hypothetical)

The precise signaling pathways modulated by this compound are still under investigation. However, based on its antioxidant properties and the known mechanisms of other salvianolic acids, a hypothetical pathway illustrating its potential protective effects against oxidative stress is presented below.

Signaling_Pathway H2O2 H₂O₂ (Oxidative Stress) ROS Increased Intracellular ROS H2O2->ROS induces Cell_Damage Cellular Damage & Apoptosis ROS->Cell_Damage leads to SAY This compound SAY->ROS scavenges Nrf2 Nrf2 Activation SAY->Nrf2 promotes SAY->Cell_Damage inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates Antioxidant_Enzymes->ROS neutralizes Cell_Survival Enhanced Cell Survival Antioxidant_Enzymes->Cell_Survival promotes

Caption: Hypothetical signaling pathway of this compound's protective effects.

References

Application Note and Protocol: HPLC Method for the Quantification of Salvianolic Acid Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Salvianolic acid Y. The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is one of the water-soluble bioactive compounds isolated from Salvia miltiorrhiza (Danshen), a widely used traditional Chinese medicine for the treatment of cardiovascular diseases. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This application note describes a robust HPLC method for its determination.

Experimental Protocol

This protocol is based on established methods for the analysis of salvianolic acids and has been adapted for the specific quantification of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS) is suitable. A UPLC-MS/MS system can offer higher sensitivity and selectivity.

  • Analytical Column: A reversed-phase C18 column is recommended. A common choice is a Waters Acquity UPLC® BEH C18 column (1.7 µm, 2.1×100 mm) or equivalent.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (or Acetic acid) (HPLC grade)

    • Water (ultrapure)

    • This compound reference standard (purity ≥98%)

Chromatographic Conditions

The following chromatographic conditions have been found to be effective for the separation and quantification of this compound:

ParameterCondition
Mobile Phase A mixture of acetonitrile, methanol, and 0.5% aqueous formic acid (10:30:60, v/v/v). Gradient elution may also be employed for complex samples.[1][2][3]
Flow Rate 0.3 mL/min.
Column Temperature 35 °C.[3]
Detection Wavelength 281 nm or 286 nm for UV detection.[2][4][5] For MS detection, electrospray ionization (ESI) in negative ion mode is typically used.[6]
Injection Volume 1 - 10 µL
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Plant Material (e.g., Salvia miltiorrhiza root):

    • Grind the dried plant material to a fine powder.

    • Accurately weigh about 1 g of the powder into a centrifuge tube.

    • Add 25 mL of 75% methanol.[4][5]

    • Sonication for 30 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.[3]

    • Filter the supernatant through a 0.22 µm syringe filter before injection.[3][7]

  • Biological Samples (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of pre-cooled acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

Validation ParameterTypical Results
Linearity (r²) > 0.999[3][5]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (RSD%) Intra-day: < 2%, Inter-day: < 5%[3][6]
Accuracy (Recovery %) 95 - 105%[3][5][6]
Stability (RSD%) < 10% under specified storage conditions.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Sample Sample Collection (Plant/Biological) Extraction Extraction / Protein Precipitation Sample->Extraction HPLC HPLC System Extraction->HPLC Standard Reference Standard Preparation Dilution Serial Dilution Standard->Dilution Dilution->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC quantification workflow for this compound.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in various samples. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this important bioactive compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of Salvianolic Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salvianolic acids are a group of water-soluble phenolic acids extracted from Salvia miltiorrhiza (Danshen), a traditional Chinese medicine widely used for the treatment of cardiovascular and cerebrovascular diseases. These compounds, including Salvianolic acid A, B, C, and D, have demonstrated a range of pharmacological activities. Accurate and sensitive quantification of salvianolic acids in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. This document provides detailed application notes and protocols for the analysis of salvianolic acids in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Note on Salvianolic Acid Y: Extensive literature searches did not yield specific methods or data for a compound referred to as "this compound." The following protocols and data are based on the analysis of other prevalent and well-researched salvianolic acids such as Salvianolic acid A, B, C, and D. The methodologies presented can likely be adapted for other salvianolic acid analogues with appropriate method development and validation.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and bioanalytical method validation data for various salvianolic acids from published studies.

Table 1: Pharmacokinetic Parameters of Salvianolic Acids in Rats

CompoundDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)
Salvianolic Acid A 100 mg/kgOral3180.5698 ± 1293.29-
Salvianolic Acid B ---0.5 - 1---
Salvianolic Acid C -Oral----0.29 ± 0.05
Salvianolic Acid D 4 mg/kgOral333.08 ± 61.21-8201.74 ± 4711.96-4.16 ± 0.52

Table 2: Bioanalytical Method Validation Parameters for Salvianolic Acids

CompoundLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Accuracy (RE, %)Extraction Recovery (%)
Salvianolic Acid A 1.4 - 1000> 0.991.4< 12< 1295 - 113-
Salvianolic Acid B 10.8 - 259.4 (µg/mL)> 0.9910.8 (µg/mL)< 7< 7-71 - 83
Salvianolic Acid C 5 - 1000-5< 9.96< 9.96± 3.64> 89.13
Salvianolic Acid D 3.3 - 666.70.99953.3< 7.69< 7.6991 - 104-

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of a representative salvianolic acid in plasma. This protocol can be adapted for other salvianolic acids and biological matrices with appropriate validation.

Protocol: LC-MS/MS Analysis of Salvianolic Acid A in Rat Plasma

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., chloramphenicol).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 3 minutes to extract the analyte and IS.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC) [2]

    • Column: A suitable C18 column (e.g., Zorbax SB-C18, 3.5 µm, 2.1 × 100 mm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Flow Rate: 0.3 mL/min.[3][4]

    • Gradient Elution: A gradient program should be optimized to ensure good separation of the analyte from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[4]

    • Column Temperature: 35°C.[4]

  • Mass Spectrometry (MS/MS) [1]

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for salvianolic acids.[4]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

    • Ion Transitions: The specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by direct infusion and optimization.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and IS to achieve maximum sensitivity.

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[5][6] Key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: Establish a linear relationship between the instrument response and known concentrations of the analyte.[3][7][8]

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.[3][7]

  • Recovery: Evaluate the efficiency of the extraction procedure.[3][8]

  • Matrix Effect: Assess the effect of matrix components on the ionization of the analyte.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[3]

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow sample_collection Biological Sample Collection (e.g., Plasma) add_is Addition of Internal Standard sample_collection->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Chromatographic Separation (LC) reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification and Pharmacokinetic Analysis data_acquisition->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of salvianolic acids in biological samples.

Logical Relationship: From Drug Administration to Pharmacokinetic Analysis

logical_relationship drug_admin Drug Administration (e.g., Oral, IV) sample_collection Time-course Biological Sample Collection drug_admin->sample_collection sample_prep Sample Preparation and LC-MS/MS Analysis sample_collection->sample_prep concentration_determination Determination of Drug Concentration vs. Time sample_prep->concentration_determination pk_modeling Pharmacokinetic Modeling concentration_determination->pk_modeling pk_parameters Calculation of Parameters (Cmax, Tmax, AUC, T1/2) pk_modeling->pk_parameters

Caption: Logical flow from in vivo drug administration to pharmacokinetic data analysis.

References

Application Notes and Protocols: In Vitro Neuroprotection Assays Using Salvianolic Acid Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acids, derived from Salvia miltiorrhiza (Danshen), are a class of water-soluble phenolic acids extensively studied for their therapeutic potential, particularly in cardiovascular and cerebrovascular diseases. Among these, Salvianolic acid Y, a recently isolated epimeride of Salvianolic acid B, has demonstrated potent neuroprotective properties.[1] In vitro studies have shown its superior efficacy in protecting neuronal cells from oxidative stress-induced injury compared to its more studied counterpart, Salvianolic acid B.[1] This document provides detailed application notes and protocols for assessing the neuroprotective effects of this compound using various in vitro assays. While specific mechanistic data for this compound is still emerging, the protocols and pathways described for the closely related and well-researched Salvianolic acids A and B offer a robust framework for its investigation.

Data Presentation

The neuroprotective efficacy of this compound has been quantified in comparison to Salvianolic acid B in a hydrogen peroxide (H₂O₂)-induced injury model using rat pheochromocytoma (PC12) cells. The data clearly indicates the superior protective effect of this compound.

Table 1: Comparative Neuroprotective Activity of this compound and Salvianolic Acid B

CompoundProtection Rate against H₂O₂-induced Injury in PC12 cellsReference
This compound54.2%[1]
Salvianolic acid B35.2%[1]

Experimental Protocols

A comprehensive evaluation of the neuroprotective potential of this compound can be achieved through a panel of in vitro assays that assess cell viability, cytotoxicity, apoptosis, and oxidative stress. The following protocols are adapted from established methods used for other Salvianolic acids and are suitable for investigating this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

    • Induce neurotoxicity by adding a toxic agent such as H₂O₂, glutamate, or amyloid-beta (Aβ) oligomers and co-incubate with this compound for 24-48 hours.

    • Include control groups: untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells in 6-well plates and treat with this compound and a neurotoxin as described previously.

  • Cell Harvesting: Collect both floating and adherent cells by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Oxidative Stress Assessment

The antioxidant properties of Salvianolic acids are central to their neuroprotective effects.[2][3] The following assays can be used to evaluate the impact of this compound on oxidative stress.

a. Intracellular Reactive Oxygen Species (ROS) Measurement:

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described above.

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.

b. Measurement of Antioxidant Enzyme Activity:

Protocol:

  • Cell Lysate Preparation: After treatment, lyse the cells and collect the protein extract.

  • Enzyme Activity Assays: Use commercially available assay kits to measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These assays are typically colorimetric and can be read on a microplate reader.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment with this compound and/or Neurotoxin cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis ros ROS Measurement treatment->ros aox Antioxidant Enzyme Activity treatment->aox data_analysis Quantitative Analysis and Statistical Comparison mtt->data_analysis ldh->data_analysis apoptosis->data_analysis ros->data_analysis aox->data_analysis conclusion Assessment of Neuroprotective Efficacy data_analysis->conclusion G cluster_antioxidant Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Response cluster_anti_apoptotic Anti-apoptotic Response sal_y This compound nrf2 Nrf2 Activation sal_y->nrf2 nfkb NF-κB Inhibition sal_y->nfkb pi3k_akt PI3K/Akt Pathway sal_y->pi3k_akt ho1 HO-1 Expression nrf2->ho1 ros_scavenging ROS Scavenging ho1->ros_scavenging neuroprotection neuroprotection ros_scavenging->neuroprotection Neuroprotection inflam_cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->inflam_cytokines inflam_cytokines->neuroprotection bcl2_bax ↑ Bcl-2 / ↓ Bax pi3k_akt->bcl2_bax bcl2_bax->neuroprotection

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Salvianolic Acid Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid Y is a phenolic acid that has garnered interest for its potential antioxidant properties. As an isomer of the well-studied salvianolic acid B, it is crucial to characterize its antioxidant capacity to evaluate its potential as a therapeutic agent or a component in drug development. This document provides a detailed guide for researchers to assess the antioxidant activity of this compound using various established in vitro assays. While specific quantitative data for this compound is not yet widely available in published literature, this guide provides the necessary protocols to generate this critical information.

The antioxidant activity of a compound can be evaluated through different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). Therefore, employing a battery of tests with different mechanisms is recommended for a comprehensive assessment. This document outlines the protocols for the DPPH, ABTS, ORAC, and Cellular Antioxidant Activity (CAA) assays.

Data Presentation

A comprehensive assessment of the antioxidant capacity of this compound requires quantitative data from various assays. The following tables are provided as a template for summarizing experimental findings. Currently, there is a lack of specific published IC50 or equivalent values for this compound in these chemical assays. Researchers are encouraged to use the provided protocols to determine these values experimentally.

Table 1: Free Radical Scavenging Activity of this compound

AssayIC50 (µg/mL) of this compoundIC50 (µg/mL) of Trolox (Positive Control)IC50 (µg/mL) of Ascorbic Acid (Positive Control)
DPPH Data to be determinedData to be determinedData to be determined
ABTS Data to be determinedData to be determinedData to be determined

IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound

CompoundORAC Value (µM Trolox Equivalents / µM)
This compound Data to be determined
Trolox 1.0 (by definition)

Table 3: Cellular Antioxidant Activity (CAA) of this compound

CompoundCAA Value (µmol Quercetin Equivalents / 100 µmol)
This compound Data to be determined
Quercetin Data to be determined

Note: The protective effect of this compound on PC12 cells against H2O2-induced injury has been reported to be significantly higher than that of Salvianolic acid B[1][2]. This suggests a potent cellular antioxidant activity that can be quantified using the CAA assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of sample and control solutions:

    • Dissolve this compound in methanol or ethanol to prepare a stock solution.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a series of dilutions of the positive control (Trolox or Ascorbic acid).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and control solutions:

    • Dissolve this compound in a suitable solvent to prepare a stock solution.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a series of dilutions of the positive control (Trolox or Ascorbic acid).

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with temperature control at 37°C.

Procedure:

  • Preparation of reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.

  • Preparation of sample solutions: Dissolve this compound in phosphate buffer to prepare a stock solution and make a series of dilutions.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.

    • Add 25 µL of the different concentrations of this compound, Trolox standards, or buffer for the blank, to the wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.

  • Initiation of reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.

  • Calculation of ORAC Value:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox equivalents (TE) per micromole of this compound.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS). Antioxidants can prevent this fluorescence.

Materials:

  • This compound

  • Caco-2 (human colorectal adenocarcinoma) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Quercetin (as a standard)

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a black 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach and grow for 24-48 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of this compound or quercetin (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept below 0.5%) for 1-2 hours.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add a solution of DCFH-DA (e.g., 25 µM in PBS) to each well and incubate for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add a solution of AAPH (e.g., 600 µM in PBS) to induce peroxyl radical formation.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm) and measure the fluorescence every 5 minutes for 1 hour at 37°C.

  • Calculation of CAA Value:

    • Calculate the area under the curve (AUC) for the control (cells with AAPH but no antioxidant) and the samples.

    • The CAA value is calculated using the formula:

      Where ∫SA is the integrated area under the sample fluorescence curve and ∫CA is the integrated area under the control curve.

    • The results are expressed as micromoles of quercetin equivalents per 100 micromoles of this compound.

Signaling Pathways

Salvianolic acids are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes.[3][4] While the specific signaling pathways activated by this compound have not been extensively studied, it is plausible that it shares mechanisms with other well-researched salvianolic acids, such as Salvianolic acid B. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Antioxidant_Signaling_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change SalY This compound SalY->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Gene Expression AntioxidantEnzymes->ROS Neutralizes CellProtection Cellular Protection & Reduced Oxidative Damage AntioxidantEnzymes->CellProtection Leads to

Caption: Proposed antioxidant signaling pathway for this compound via Nrf2 activation.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or antioxidants like salvianolic acids, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of the antioxidant capacity of this compound. By employing these standardized assays, researchers can generate robust and comparable data that will be instrumental in understanding the therapeutic potential of this compound. The elucidation of its activity through cellular signaling pathways will further contribute to its development as a potential agent for combating oxidative stress-related diseases.

References

Application Notes and Protocols for In Vivo Experimental Design with Salvianolic Acid Y

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salvianolic acid Y is a phenolic acid isolated from Salvia officinalis and is an epimer of the more extensively studied salvianolic acid B.[1] As a member of the salvianolic acid family, which is known for potent antioxidant and anti-inflammatory properties, this compound presents a promising candidate for therapeutic development.[2][3] In vitro studies have demonstrated that this compound possesses significant protective effects against hydrogen peroxide-induced cell injury, suggesting strong antioxidant potential that surpasses even that of salvianolic acid B.[1] While in vitro data is encouraging, in vivo studies are essential to validate these effects in a complex biological system and to evaluate the compound's therapeutic potential.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo studies to investigate the antioxidant and anti-inflammatory activities of this compound.

Preliminary Study: Pharmacokinetics and Bioavailability

Before conducting efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The bioavailability of salvianolic acids can be a limiting factor, and a preliminary pharmacokinetic study is recommended to determine optimal dosing, route of administration, and sampling time points.[2]

Protocol 1: Pharmacokinetic Study in Rodents
  • Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping:

    • Intravenous (IV) group: To determine absolute bioavailability.

    • Oral gavage (PO) group: To assess oral bioavailability.

  • Drug Administration: Administer a single dose of this compound (e.g., 10 mg/kg for IV, 50 mg/kg for PO). A vehicle control group should be included.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Application Note 1: Investigating In Vivo Antioxidant Activity

Objective: To evaluate the protective effects of this compound against systemic oxidative stress in an established animal model. The antioxidant activity of salvianolic acids may involve the activation of the Nrf2/HO-1 signaling pathway, which increases the expression of antioxidant enzymes.[2][4]

Experimental Protocol 1: D-galactose-Induced Oxidative Stress Model
  • Animal Model: Male/Female BALB/c mice (6-8 weeks old).

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Receive saline vehicle only.

    • Group 2 (D-galactose Model): Receive D-galactose (e.g., 150 mg/kg/day, subcutaneous injection) for 6-8 weeks.

    • Group 3-5 (this compound Treatment): Receive D-galactose and varying doses of this compound (e.g., 10, 20, 40 mg/kg/day, oral gavage).

    • Group 6 (Positive Control): Receive D-galactose and an antioxidant like Vitamin C (e.g., 100 mg/kg/day, oral gavage).

  • Procedure:

    • Administer D-galactose to induce a state of chronic oxidative stress for the duration of the study (6-8 weeks).

    • Administer this compound or Vitamin C daily for the last 4 weeks of the study.

    • Monitor animal weight and general health throughout the experiment.

  • Tissue Collection: At the end of the treatment period, euthanize the animals. Collect blood (for serum), liver, and brain tissues. Store tissues at -80°C.

  • Biochemical Analysis: Homogenize tissue samples and perform assays to measure key biomarkers of oxidative stress and antioxidant defense.

Data Presentation: Antioxidant Biomarkers
ParameterMeasured InExpected Outcome with this compound Treatment
Malondialdehyde (MDA)Serum, Liver, BrainDecrease
Reactive Oxygen Species (ROS)Liver, BrainDecrease
Superoxide Dismutase (SOD)Serum, Liver, BrainIncrease
Catalase (CAT)Liver, BrainIncrease
Glutathione Peroxidase (GSH-Px)Serum, Liver, BrainIncrease
Total Antioxidant Capacity (T-AOC)Serum, LiverIncrease

Signaling Pathway Visualization

Nrf2_Pathway cluster_cytoplasm Cytoplasm ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Keap1 Keap1 HO1 HO-1 ARE->HO1 Transcription SOD SOD, CAT, etc. ARE->SOD SalY This compound SalY->Keap1_Nrf2 Inhibits Keap1 binding or promotes dissociation

Nrf2 antioxidant response pathway activation.

Application Note 2: Assessing In Vivo Anti-inflammatory Activity

Objective: To determine the efficacy of this compound in a model of acute inflammation. Salvianolic acids have been shown to exert anti-inflammatory effects, potentially by inhibiting pro-inflammatory signaling pathways such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines.[4][5][6]

Experimental Protocol 2: Carrageenan-Induced Paw Edema Model

This model is a widely accepted method for screening acute anti-inflammatory activity.[7][8][9]

  • Animal Model: Male/Female Wistar rats (150-180g).

  • Experimental Groups (n=6-8 per group):

    • Group 1 (Vehicle Control): Receive saline vehicle (oral gavage).

    • Group 2 (Carrageenan Control): Receive saline vehicle (oral gavage).

    • Group 3-5 (this compound Treatment): Receive varying doses of this compound (e.g., 20, 40, 80 mg/kg, oral gavage).

    • Group 6 (Positive Control): Receive Indomethacin (10 mg/kg, oral gavage).

  • Procedure:

    • Administer the respective treatments (vehicle, this compound, or Indomethacin) one hour before inducing inflammation.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw to induce inflammation.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the paw edema (mL) at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for each treatment group relative to the Carrageenan Control group.

  • Optional Follow-up: After the final measurement, animals can be euthanized to collect paw tissue for histological analysis (to assess immune cell infiltration) and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA.

Data Presentation: Anti-inflammatory Effects
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.05 ± 0.01-
Carrageenan Control-0.85 ± 0.070%
This compound200.64 ± 0.0624.7%
This compound400.48 ± 0.05 43.5%
This compound800.35 ± 0.0458.8%
Indomethacin100.31 ± 0.03**63.5%
Note: Data are hypothetical examples (mean ± SD). *p < 0.05, *p < 0.01 compared to Carrageenan Control group.

Signaling Pathway Visualization

NF-κB signaling and inhibition by this compound.

General Experimental Workflow

The following diagram outlines a generalized workflow for conducting the in vivo efficacy studies described in these application notes.

Experimental_Workflow A 1. Animal Acclimatization (1 week) B 2. Grouping & Baseline Measurements (e.g., body weight, paw volume) A->B C 3. Model Induction (e.g., D-galactose or Carrageenan) B->C D 4. Drug Administration (this compound, Vehicle, Positive Control) C->D E 5. In-life Measurements (e.g., Paw Volume, Body Weight) D->E F 6. Euthanasia & Sample Collection (Blood, Tissues) E->F G 7. Ex Vivo Analysis (Biochemical Assays, ELISA, Histology) F->G H 8. Data Analysis & Interpretation G->H

Generalized workflow for in vivo experiments.

References

Salvianolic acid Y as a component of Salvianolic acid for injection (SAFI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Salvianolic acid Y, a key bioactive component of Salvianolic acid for injection (SAFI). This document details its neuroprotective properties, outlines experimental protocols for its analysis and evaluation, and presents relevant quantitative data and signaling pathways.

Introduction

This compound is a phenolic acid and one of the water-soluble bioactive compounds found in Salvia miltiorrhiza (Danshen), the plant from which Salvianolic acid for injection (SAFI) is derived.[1][2][3] SAFI is a preparation used in traditional Chinese medicine, notably for its potential in treating cardiovascular and cerebrovascular diseases.[1][2][3][4] this compound, along with other salvianolic acids like A and B, contributes to the therapeutic effects of SAFI, which include anti-inflammatory, antioxidative, and neuroprotective activities.[1][2][3][4][5]

Biological Activity of this compound

The primary reported biological activity of this compound is its potent neuroprotective effect. Research has demonstrated its ability to protect neuronal cells from oxidative stress-induced injury.

Neuroprotection Against Oxidative Stress

Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases and ischemic stroke. This compound has shown a marked ability to protect PC12 cells, a common model for neuronal cells, from injury induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent.[5][6]

Quantitative Data Summary

The following table summarizes the comparative neuroprotective effects of this compound and Salvianolic acid B.

CompoundConcentrationCell LineInsultProtection Rate (%)Reference
This compoundNot SpecifiedPC12H₂O₂54.2[5][6]
Salvianolic acid BNot SpecifiedPC12H₂O₂35.2[5][6]

Table 1: Comparative neuroprotective activity of this compound and Salvianolic acid B against hydrogen peroxide-induced injury in PC12 cells.[5][6]

Experimental Protocols

This section provides detailed protocols for the quantification of this compound in SAFI and for assessing its neuroprotective and antioxidant activities.

Protocol 1: Quantification of this compound in SAFI by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of salvianolic acids in Salvia miltiorrhiza preparations.

Objective: To determine the concentration of this compound in a given sample of Salvianolic acid for injection (SAFI).

Materials:

  • Salvianolic acid for injection (SAFI) sample

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Ultrapure water

  • HPLC system with UV or DAD detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of this compound reference standard.

    • Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Reconstitute the SAFI sample according to the manufacturer's instructions.

    • Accurately dilute a known volume of the reconstituted SAFI solution with methanol.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-10 min: 10-20% B

      • 10-25 min: 20-35% B

      • 25-40 min: 35-50% B

      • 40-45 min: 50-90% B

      • 45-50 min: 90% B (hold)

      • 50.1-55 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 286 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to generate a standard curve of peak area versus concentration.

    • Inject the prepared SAFI sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the standard curve.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis SAFI SAFI Sample Dilute_SAFI Dilute and Filter SAFI SAFI->Dilute_SAFI Standard This compound Standard Create_Standards Prepare Calibration Standards Standard->Create_Standards HPLC HPLC System Dilute_SAFI->HPLC Create_Standards->HPLC Generate_Curve Generate Standard Curve HPLC->Generate_Curve Analyze_Sample Analyze SAFI Sample HPLC->Analyze_Sample Quantify Quantify this compound Generate_Curve->Quantify Analyze_Sample->Quantify

Protocol 2: Assessment of Neuroprotective Activity in PC12 Cells

This protocol is based on the methodology used to evaluate the protective effects of this compound against H₂O₂-induced cell injury.[5][6]

Objective: To determine the ability of this compound to protect PC12 neuronal cells from oxidative stress-induced cell death.

Materials:

  • PC12 cell line

  • DMEM/F12 medium supplemented with horse serum and fetal bovine serum

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture PC12 cells in complete medium in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare different concentrations of this compound in the culture medium.

    • Remove the old medium and add the medium containing various concentrations of this compound to the designated wells.

    • Incubate for a predetermined time (e.g., 2 hours).

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in the culture medium at a concentration known to induce significant cell death (e.g., 200 µM; this should be optimized).

    • Add the H₂O₂ solution to all wells except the control group.

    • Incubate for a further 24 hours.

  • Cell Viability Assay (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Calculate the protection rate for each concentration of this compound.

G cluster_culture Cell Culture cluster_treatment Treatment and Insult cluster_assay Viability Assay Seed Seed PC12 Cells Treat Treat with this compound Seed->Treat Insult Induce Oxidative Stress (H2O2) Treat->Insult MTT MTT Assay Insult->MTT Measure Measure Absorbance MTT->Measure Analyze Analyze Data Measure->Analyze

Postulated Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the mechanisms of other major salvianolic acids in SAFI, such as Salvianolic acid A and B, have been studied more extensively. It is plausible that this compound shares some of these mechanisms due to structural similarities. Key pathways involved in the therapeutic effects of salvianolic acids include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Salvianolic acids have been shown to modulate this pathway, which can lead to the inhibition of apoptosis and promotion of cell survival.[6][7][8][9]

  • MAPK/ERK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.[6][7][8]

  • NF-κB Signaling Pathway: This pathway plays a key role in regulating the immune response to infection and inflammation. Inhibition of this pathway by salvianolic acids can reduce the production of pro-inflammatory cytokines.[8][9][10]

  • Nrf2/HO-1 Signaling Pathway: This is a major antioxidant pathway in the body. Activation of this pathway by salvianolic acids can enhance the cellular antioxidant defense system.[8][9][11][12]

G cluster_pathways Potential Signaling Pathways cluster_effects Cellular Effects Salvianolic_Acid_Y This compound PI3K_Akt PI3K/Akt Pathway Salvianolic_Acid_Y->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Salvianolic_Acid_Y->MAPK_ERK NF_kB NF-κB Pathway Salvianolic_Acid_Y->NF_kB Nrf2_HO1 Nrf2/HO-1 Pathway Salvianolic_Acid_Y->Nrf2_HO1 Survival Increased Cell Survival PI3K_Akt->Survival Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Survival MAPK_ERK->Apoptosis Inflammation Reduced Inflammation NF_kB->Inflammation Oxidative_Stress Decreased Oxidative Stress Nrf2_HO1->Oxidative_Stress

Conclusion

This compound is a significant bioactive component of SAFI with demonstrated neuroprotective effects, particularly against oxidative stress. The provided protocols offer a framework for its quantification and functional assessment. Further research is warranted to fully elucidate its specific molecular mechanisms and to explore its full therapeutic potential in the context of neurodegenerative diseases and ischemic stroke.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Salvianolic Acid Y

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Salvianolic acid Y.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental purification of this compound.

Question: Why is the final yield of this compound consistently low?

Answer: Low recovery of this compound can stem from several factors throughout the purification process. A primary concern is the inherent instability of salvianolic acids.[1] They are susceptible to degradation under certain conditions, including elevated temperatures and unfavorable pH levels.[1][2] It is crucial to maintain a controlled environment to minimize product loss.

Another potential issue lies within the chromatographic separation itself. If the polarity of the eluting solvent is not optimized, the compound may take an excessively long time to elute, leading to broad peaks and diluted fractions that are difficult to detect and collect efficiently.[3] Consider incrementally increasing the polarity of the mobile phase once the compound begins to elute to sharpen the peak and improve recovery.[3]

Question: My purified this compound is contaminated with other salvianolic acids, particularly Salvianolic acid B. How can I improve the purity?

Answer: Co-elution of structurally similar compounds is a common challenge in the purification of natural products. This compound and Salvianolic acid B are epimers, meaning they have the same planar structure but differ in their stereochemistry, which can make them difficult to separate.[4]

To enhance separation and purity, consider the following strategies:

  • Optimize the Chromatographic Method: High-speed counter-current chromatography (HSCCC) has been successfully employed for the separation of salvianolic acids.[5][6] Fine-tuning the two-phase solvent system is critical. A commonly used system for similar compounds is a combination of n-hexane, ethyl acetate, ethanol, and water.[5] Experimenting with the ratios of these solvents can improve the resolution between this compound and its isomers.

  • Employ a Multi-Step Purification Protocol: A single chromatographic step may not be sufficient to achieve high purity. Consider a workflow that includes initial purification on a macroporous adsorption resin to remove gross impurities, followed by a high-resolution technique like preparative HPLC or HSCCC for fine separation.[7][8]

Question: I am observing degradation of my this compound sample during and after purification. What are the causes and how can I prevent it?

Answer: Salvianolic acids are known to be unstable, and degradation can be triggered by several factors:

  • Temperature: High temperatures accelerate the degradation of salvianolic acids.[1] It is advisable to conduct all extraction and purification steps at controlled, cool temperatures.

  • pH: Salvianolic acid B, a close relative of this compound, degrades more rapidly at higher pH values.[1] Maintaining a neutral or slightly acidic pH during the purification process can help to stabilize the molecule.

  • Presence of Oxidants and Humidity: Exposure to oxidants and high humidity can also lead to the degradation of salvianolic acids.[9] It is recommended to use degassed solvents and store the purified compound in a dry, inert atmosphere.

  • Aqueous Solutions: Storing salvianolic acids in aqueous solutions for extended periods is not recommended as it can lead to degradation.[10] If an aqueous solution is necessary for subsequent experiments, it should be prepared fresh.

To mitigate degradation, it is crucial to handle the compound with care, avoiding high temperatures, extreme pH, and prolonged exposure to air and moisture.[9]

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a phenolic acid and a water-soluble component isolated from Salvia officinalis.[4] It is an epimer of the more abundant Salvianolic acid B, sharing the same planar structure but differing in its three-dimensional arrangement.[4]

What are the key challenges in the purification of this compound?

The primary challenges in the purification of this compound include:

  • Chemical Instability: Like other salvianolic acids, it is prone to degradation due to factors like heat, pH, and oxidation.[1][9]

  • Structural Similarity to Other Compounds: Its close structural resemblance to other salvianolic acids, such as Salvianolic acid B, makes separation difficult.[4]

  • Low Natural Abundance: Compared to other salvianolic acids like Salvianolic acid B, the natural concentration of this compound can be lower, requiring efficient extraction and purification methods to obtain sufficient quantities.

What are the recommended storage conditions for purified this compound?

Based on the stability data for related compounds like Salvianolic acid B, purified this compound should be stored as a solid at -20°C.[10] If it needs to be dissolved, a stock solution can be made in organic solvents like DMSO or ethanol and stored at low temperatures.[10] Aqueous solutions should be prepared immediately before use and not stored for more than a day.[10]

Quantitative Data on Purification

The following table summarizes quantitative data from purification experiments on related salvianolic acids, which can serve as a benchmark for the purification of this compound.

CompoundStarting Material (Crude Extract)Purification MethodSolvent SystemYieldPurityRecovery RateReference
Salvianolic acid B500 mgHigh-Speed Counter-Current Chromatographyn-hexane-ethyl acetate-ethanol-water (3:7:1:9, v/v)342 mg98%Not Reported[5]
Salvianolic acid B1.5 gHigh-Performance Counter-Current ChromatographyNot specified475 mg96.1%42.8%[7]
Salvianolic acid A and B260 mgHigh-Speed Counter-Current Chromatographyn-hexane-ethyl acetate-methanol-water (3:6:6:10, v/v/v/v)4.27 mg (Sal A), 32.09 mg (Sal B)96.67% (Sal A), 97.43% (Sal B)Not Reported[6]
Salvianolic acid BNot specifiedMacroporous Adsorption Resin50% methanol elutionNot specified64.5% (weighted average)80.0%[8]

Experimental Protocols

General Protocol for the Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from established methods for the purification of Salvianolic acids A and B.[5][6]

  • Crude Extract Preparation: Extract the dried roots of Salvia officinalis with an ethanol-water mixture. Concentrate the extract under reduced pressure to obtain the crude extract.

  • Solvent System Preparation: Prepare a two-phase solvent system. A recommended starting point is a mixture of n-hexane, ethyl acetate, methanol, and water. The ratio should be optimized for the best separation of this compound, with a system like n-hexane-ethyl acetate-methanol-water (3:6:6:10, v/v/v/v) being a good initial choice.[6]

  • HSCCC Operation:

    • Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).

    • Rotate the column at an appropriate speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection and Fraction Collection: Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column. Collect fractions at regular intervals.

  • Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Purification and Identification: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound. Confirm the structure and purity using techniques like NMR and Mass Spectrometry.[4][6]

Visualizations

G cluster_0 Purification Workflow for this compound A Crude Extract from Salvia officinalis B Initial Purification (e.g., Macroporous Resin) A->B C High-Resolution Separation (e.g., HSCCC or Prep-HPLC) B->C D Fraction Collection and Analysis (HPLC) C->D E Pooling of Pure Fractions D->E F Solvent Evaporation E->F G Purified this compound F->G

Caption: A general experimental workflow for the purification of this compound.

G cluster_1 Factors Leading to Salvianolic Acid Degradation A High Temperature E Salvianolic Acid Degradation A->E B Extreme pH (especially high pH) B->E C Presence of Oxidants C->E D High Humidity/Aqueous Solution D->E

References

improving the low yield of Salvianolic acid Y from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low yield of Salvianolic acid Y from natural sources.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction, purification, and handling of this compound.

Question 1: Why is the yield of this compound consistently low in my extractions from Salvia miltiorrhiza?

Answer: The low yield of this compound can be attributed to several factors:

  • Low Natural Abundance: this compound is a minor phenolic acid in Salvia miltiorrhiza compared to the more abundant Salvianolic acid B.[1][2]

  • Structural Similarity and Co-elution: this compound shares the same planar structure as Salvianolic acid B, making their separation challenging and potentially leading to loss of the less abundant compound during purification.[2]

  • Degradation: Like other salvianolic acids, this compound is susceptible to degradation under certain conditions of temperature, pH, and light exposure.[3][4][5]

  • Suboptimal Extraction Parameters: The extraction method and parameters may not be optimized for this compound. Factors such as solvent type, temperature, and extraction time can significantly impact the yield.[6][7]

Question 2: My initial extract shows a promising peak for this compound on HPLC, but the final yield after purification is negligible. What could be the cause?

Answer: This issue often points to losses during the purification steps. Consider the following:

  • Inappropriate Purification Method: The chosen chromatography technique may not have sufficient resolution to separate this compound from other closely related compounds, leading to the discarding of fractions containing your target molecule. High-speed counter-current chromatography (HSCCC) has been shown to be effective for separating similar salvianolic acids.[8][9][10]

  • Degradation on Stationary Phase: The stationary phase of your chromatography column could be causing degradation of this compound. Ensure the pH of your mobile phase is compatible with the stability of the compound.

  • Multiple Purification Steps: Each purification step inevitably leads to some product loss. Try to minimize the number of steps or optimize each step for maximum recovery.

Question 3: I suspect my this compound is degrading during the extraction process. How can I minimize this?

Answer: To minimize degradation during extraction, consider the following strategies:

  • Use Milder Extraction Techniques: High temperatures can lead to the hydrolysis of salvianolic acids.[6][7] Ultrasound-assisted extraction (UAE) can achieve higher yields at lower temperatures and in shorter times compared to conventional refluxing methods.[6][11]

  • Optimize Solvent and pH: The stability of salvianolic acids is pH-dependent. Acidic conditions can favor stability. The choice of solvent is also critical; for instance, deep eutectic solvents (DESs) have been shown to improve the stability of Salvianolic acid B.[12]

  • Post-Harvest Processing: The drying process of the plant material can significantly impact the content of salvianolic acids. A study on Salvianolic acid B showed that its concentration increased noticeably during drying at specific temperatures, suggesting that post-harvest handling is a critical step to optimize.[13]

Question 4: Can I increase the amount of this compound through biotransformation or chemical conversion?

Answer: While direct evidence for this compound is limited, the principle has been demonstrated for other salvianolic acids. For instance, the yield of Salvianolic acid A, another minor salvianolic acid, was enriched by hydrolyzing the more abundant Salvianolic acid B.[1] Given the structural similarity between this compound and B, exploring enzymatic or chemical conversion of Salvianolic acid B to this compound could be a viable strategy.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a phenolic acid isolated from Salvia officinalis. It shares the same planar structure as Salvianolic acid B but has different stereochemistry.[2] It has shown protective effects on PC12 cells against hydrogen peroxide-induced injury, suggesting its potential as a neuroprotective agent.[2]

What are the main challenges in obtaining high yields of this compound?

The primary challenges are its low natural abundance in plant sources and its susceptibility to degradation during extraction and purification. Its structural similarity to other salvianolic acids, particularly the highly abundant Salvianolic acid B, makes separation and purification difficult.[1][2]

What are the recommended extraction methods for improving the yield of salvianolic acids?

Ultrasound-assisted extraction (UAE) is a recommended method as it can improve extraction efficiency at lower temperatures and shorter durations, thus minimizing degradation.[6][7][11] Enzymatic extraction methods have also shown promise in increasing the extraction rate of salvianolic acids.[14]

How can the stability of this compound be improved during processing and storage?

Based on studies of Salvianolic acid B, the following can be considered:

  • pH control: Maintaining an acidic environment can improve stability.

  • Temperature management: Avoid high temperatures during extraction and processing.[5]

  • Solvent selection: Using stabilizing solvents like deep eutectic solvents (DESs) can be beneficial.[12]

  • Storage conditions: Solid-state Salvianolic acid B is more stable than in solution. When packaged to protect from light and humidity, it can be stable for extended periods.[3][4]

Is it possible to biosynthesize this compound?

De novo biosynthesis of Salvianolic acid B has been achieved in engineered Saccharomyces cerevisiae.[15] This suggests that with a complete understanding of the biosynthetic pathway of this compound, a similar synthetic biology approach could be developed for its production. The biosynthetic pathway of salvianolic acids involves the phenylpropanoid and tyrosine-derived pathways.[16][17][18]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Salvianolic Acid B

Extraction MethodSolventTemperature (°C)TimeYield (mg/g)Reference
Conventional Refluxing60% Aqueous EthanolNot specifiedNot specified28.76[6]
Ultrasound-Assisted60% Aqueous Ethanol3025 min33.93[6]
Ultrasound-AssistedNot specifiedLower TemperatureShorter Time5.17 (higher than reflux)[11]
Enzymatic MethodWater4520 minNot specified (78% extraction rate)[14]

Table 2: Purification Yields of Salvianolic Acids

CompoundPurification MethodSample Size (mg)Yield (mg)Purity (%)Recovery (%)Reference
Salvianolic Acid BHSCCC500 (crude extract)34298Not specified[10]
Salvianolic Acid BHSCCC1500 (crude sample)47596.142.8[11]
Salvianolic Acid A & BHSCCC260 (crude sample)4.27 (Sal A), 32.09 (Sal B)96.67 (Sal A), 97.43 (Sal B)Not specified[8][9]
Salvianolic Acid AHydrolysis of Sal B + ChromatographyNot specified0.5% of raw material98.0Not specified[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Salvianolic Acids

This protocol is adapted from a method used for Salvianolic acid B and can be optimized for this compound.[6]

  • Sample Preparation: Grind dried Salvia miltiorrhiza roots to a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered sample and place it in a flask.

    • Add 20 mL of 60% aqueous ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 45 Hz and the temperature to 30°C.

    • Sonicate for 25 minutes.

  • Post-Extraction:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm filter for HPLC analysis.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification of Salvianolic Acids

This protocol is based on a successful separation of Salvianolic acids A and B.[8][9]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:6:6:10.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the upper stationary phase.

    • Pump the lower mobile phase into the column at a flow rate of 1.5 mL/min while the apparatus is rotating at 850 rpm.

  • Sample Injection:

    • Dissolve the crude extract in a mixture of the upper and lower phases.

    • Inject the sample solution into the column.

  • Fraction Collection and Analysis:

    • Continuously monitor the effluent with a UV detector at 280 nm.

    • Collect fractions based on the chromatogram.

    • Analyze the collected fractions by HPLC to identify those containing this compound.

Visualizations

Salvianolic_Acid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Rosmarinic_Acid Rosmarinic Acid Coumaroyl_CoA->Rosmarinic_Acid Tyrosine L-Tyrosine HP_Pyruvate 4-Hydroxyphenylpyruvate Tyrosine->HP_Pyruvate TAT HP_Lactate 4-Hydroxyphenyllactate HP_Pyruvate->HP_Lactate HPPR Danshensu Danshensu (Salvianic Acid A) HP_Lactate->Danshensu Danshensu->Rosmarinic_Acid RAS Salvianolic_Acid_B Salvianolic Acid B Danshensu->Salvianolic_Acid_B Rosmarinic_Acid->Salvianolic_Acid_B Salvianolic_Acid_Y This compound Salvianolic_Acid_B->Salvianolic_Acid_Y Isomerization?

Caption: Biosynthetic pathway of salvianolic acids.

Yield_Improvement_Workflow Start Start: Low Yield of this compound Extraction Extraction Optimization Start->Extraction Purification Purification Strategy Start->Purification Stability Stability Enhancement Start->Stability Conversion Biotransformation/ Chemical Conversion Start->Conversion UAE Ultrasound-Assisted Extraction Extraction->UAE Enzymatic Enzymatic Extraction Extraction->Enzymatic PostHarvest Optimized Post-Harvest Drying Extraction->PostHarvest HSCCC High-Speed Counter-Current Chromatography (HSCCC) Purification->HSCCC MinSteps Minimize Purification Steps Purification->MinSteps pH_Control pH Control (Acidic) Stability->pH_Control Temp_Control Low Temperature Processing Stability->Temp_Control DES Use of Deep Eutectic Solvents (DES) Stability->DES SalB_Conversion Conversion from Salvianolic Acid B Conversion->SalB_Conversion End Improved Yield of This compound UAE->End Enzymatic->End PostHarvest->End HSCCC->End MinSteps->End pH_Control->End Temp_Control->End DES->End SalB_Conversion->End

Caption: Workflow for improving this compound yield.

References

stability of Salvianolic acid Y in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of salvianolic acids, with a primary focus on Salvianolic Acid B (Sal B) and Salvianolic Acid A (Sal A), in various solvents and pH conditions.

Frequently Asked Questions (FAQs)

Q1: I am working with Salvianolic Acid Y, but I can't find any stability data. What should I do?

A1: The term "this compound" does not correspond to a commonly recognized compound in the scientific literature. It is possible that this is a typographical error. The most extensively studied and abundant water-soluble compounds from Salvia miltiorrhiza (Danshen) are Salvianolic Acid B and Salvianolic Acid A. We recommend verifying the identity of your compound. This guide provides comprehensive stability data for Salvianolic Acid B and A, which will likely be relevant to your research.

Q2: What are the key factors influencing the stability of Salvianolic Acid B in solution?

A2: The stability of Salvianolic Acid B is primarily influenced by pH, temperature, and the solvent system used.[1] Generally, Sal B is more stable in acidic conditions and at lower temperatures.[1][2] Its stability is poor in aqueous solutions, especially under neutral or alkaline conditions, but can be improved by using alternative solvent systems like deep eutectic solvents.[3][4][5]

Q3: What are the main degradation products of Salvianolic Acid B?

A3: The degradation of Salvianolic Acid B can result in numerous products, with up to seventeen having been identified in some studies.[1] The primary degradation products often cited are danshensu, lithospermic acid, and salvianolic acid A.[6][7]

Q4: Is Salvianolic Acid B stable in the solid state?

A4: Yes, when properly stored, Salvianolic Acid B is relatively stable in its solid form. In one study, solid Sal B packaged in aluminum foil bags was stable for 6 months under accelerated conditions of 40°C and 75% relative humidity (RH).[7][8] However, exposure to high temperatures (60°C) or high humidity (75% or 92.5% RH) can lead to degradation.[7][8]

Troubleshooting Guide

Issue: I am observing a rapid loss of Salvianolic Acid B in my aqueous solution during my experiments.

  • Potential Cause 1: High pH of the solution.

    • Troubleshooting Step: Salvianolic Acid B degradation is accelerated in neutral to alkaline conditions.[1][2] Measure the pH of your solution. If it is neutral or alkaline, consider acidifying the solution to a pH between 1.5 and 5.0, where Sal B exhibits greater stability.[1][2]

  • Potential Cause 2: Elevated temperature.

    • Troubleshooting Step: The degradation of Sal B is temperature-dependent.[1][2] If your experiments are conducted at room temperature (25°C) or higher, try to perform them at a lower temperature, such as 4°C, where it is more stable.[1][2] If elevated temperatures are necessary for your protocol, minimize the exposure time.

  • Potential Cause 3: Inappropriate solvent.

    • Troubleshooting Step: Salvianolic Acid B has poor stability in aqueous solutions like water and normal saline.[5][8] If your experimental design allows, consider using alternative solvents. Deep eutectic solvents (DESs), such as choline chloride-glycerol, have been shown to significantly enhance the stability of Sal B compared to water or ethanol.[3][4]

Issue: I am seeing unexpected peaks in my chromatogram when analyzing Salvianolic Acid B.

  • Potential Cause: Degradation of Salvianolic Acid B.

    • Troubleshooting Step: The new peaks are likely degradation products. To confirm this, you can perform a forced degradation study by intentionally exposing a sample of Sal B to harsh conditions (e.g., high temperature or alkaline pH) and comparing the resulting chromatogram to your experimental sample. The degradation pathway of Sal B is known to produce compounds such as danshensu, lithospermic acid, and salvianolic acid A.[6][7] Using a mass spectrometer (LC-MS) can help in identifying these degradation products.

Data on Stability of Salvianolic Acid B

Stability in Different Solvents
Solvent SystemTemperatureObservationReference
Aqueous Solution4°CStable for 30 hours.[1][2]
Aqueous Solution25°CAutomatic decomposition occurs.[2]
Aqueous Solution37°C, 65°C, 100°CDecomposition is enhanced with increasing temperature.[2]
Normal Saline (NS)Accelerated ConditionsSevere degradation.[8]
Ethanol SolutionRoom Temperature & High TemperaturesLess stable than in Deep Eutectic Solvents.[3][4]
Deep Eutectic Solvents (e.g., Choline chloride-glycerol)Room Temperature & High TemperaturesMore stable than in water or ethanol.[3][4]
Stability at Different pH Values
pHBuffer SystemTemperatureObservationReference
1.5Buffered Phosphate Aqueous SolutionNot SpecifiedStable for 30 hours.[1][2]
3.0Buffered Phosphate Aqueous SolutionNot SpecifiedStable for 30 hours.[1][2]
5.0Buffered Phosphate Aqueous SolutionNot SpecifiedStable for 30 hours.[1][2]
>5.0 (from neutral)Buffered Phosphate Aqueous SolutionNot SpecifiedStability decreases as pH increases.[1][2]

Experimental Protocols

Protocol for Assessing the Stability of Salvianolic Acid B

This protocol is a generalized procedure based on methodologies described in the cited literature.[1][8]

  • Preparation of Stock Solution: Prepare a stock solution of Salvianolic Acid B in a suitable solvent (e.g., methanol) at a known concentration.

  • Preparation of Test Solutions:

    • For pH stability: Prepare a series of buffered aqueous solutions at different pH values (e.g., 1.5, 3.0, 5.0, 7.0, 9.0).[1] Add a known amount of the Sal B stock solution to each buffer to achieve the desired final concentration.

    • For solvent stability: Prepare solutions of Sal B in different solvents (e.g., water, ethanol, deep eutectic solvents) at the same concentration.[3][4]

  • Incubation:

    • For temperature stability: Incubate aliquots of the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 65°C).[1][2]

    • Store all samples in sealed, light-protected containers.

  • Sampling: Withdraw samples from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Immediately analyze the samples using a validated stability-indicating HPLC method.[8]

    • HPLC System: A typical system would consist of a C18 column.[9]

    • Mobile Phase: A gradient elution with acetonitrile and an acidified aqueous phase (e.g., with phosphoric or acetic acid) is commonly used.[9][10]

    • Detection: UV detection at a wavelength of approximately 280-286 nm.[9]

  • Data Analysis:

    • Calculate the remaining percentage of Salvianolic Acid B at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining Sal B against time to determine the degradation kinetics.

Protocol for Identification of Degradation Products

This protocol is based on methods described in the literature for identifying degradation products of Salvianolic Acid B.[3][8]

  • Forced Degradation: Subject a solution of Salvianolic Acid B to conditions that are known to cause degradation (e.g., high temperature, alkaline pH, or oxidative stress).

  • Sample Preparation: Neutralize the pH of the degraded sample if necessary and dilute it to an appropriate concentration for analysis.

  • LC-MS/MS or LC-TOFMS Analysis:

    • Inject the sample into an HPLC system coupled to a mass spectrometer (MS).[3][8]

    • The HPLC conditions can be similar to those used for the stability assay to achieve separation of the parent compound and its degradation products.

    • The mass spectrometer should be operated in a mode that allows for the acquisition of both the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns (MS/MS).

  • Data Analysis:

    • Compare the chromatogram of the degraded sample with that of an undegraded standard to identify the peaks corresponding to the degradation products.

    • Analyze the mass spectra of the degradation product peaks to determine their molecular weights.

    • Analyze the MS/MS fragmentation patterns to elucidate the structures of the degradation products by comparing them with known fragmentation patterns of related compounds or by using structure elucidation software.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis stock Prepare Sal B Stock Solution ph_solutions Prepare pH Buffers (1.5-9.0) stock->ph_solutions Spike solvent_solutions Prepare Different Solvents stock->solvent_solutions Spike temp_incubation Incubate at various temperatures (4°C, 25°C, 37°C) ph_solutions->temp_incubation solvent_solutions->temp_incubation sampling Sample at time intervals temp_incubation->sampling hplc Analyze by HPLC-UV sampling->hplc data_analysis Calculate remaining Sal B and determine kinetics hplc->data_analysis degradation_pathway cluster_intermediate SalB Salvianolic Acid B Intermediate Intermediate Products SalB->Intermediate Degradation (Step 1) Danshensu Danshensu Lithospermic_Acid Lithospermic Acid Final_Product Final Product Intermediate->Final_Product Further Degradation (Step 2) Final_Product->Danshensu SalA Salvianolic Acid A Final_Product->SalA

References

Technical Support Center: Salvianolic Acid Y Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the degradation of Salvianolic acid Y under various stress conditions. As there is limited direct research on the degradation of this compound, this guide leverages data from its closely related isomers, Salvianolic acid A and Salvianolic acid B, to provide insights into potential degradation pathways and products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to other salvianolic acids?

This compound is a phenolic acid isolated from Salvia officinalis. Structurally, it is an epimer of Salvianolic acid B, sharing the same molecular formula: C₃₆H₃₀O₁₆.[1] Due to this structural similarity, its stability and degradation profile under stress conditions are expected to be comparable to that of Salvianolic acid B.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?

Unexpected peaks in your chromatogram likely indicate the degradation of this compound. Like other salvianolic acids, it is susceptible to degradation under various conditions, including exposure to heat, light, and certain pH levels. For instance, studies on Salvianolic acid B have shown significant degradation when exposed to high temperatures (60°C) and high humidity.[2][3]

Q3: What are the likely degradation products of this compound?

While specific degradation products of this compound have not been documented, we can infer potential products from studies on Salvianolic acid A and B. Common degradation products include smaller phenolic acids and their derivatives. For example, under thermal stress, Salvianolic acid A degrades into several compounds, including mono-oxygenation and dehydrogenation products.[4] Salvianolic acid B degradation can yield compounds such as lithospermic acid and danshensu.[5]

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Storage: Store this compound in a solid, crystalline form in a cool, dark, and dry place. Aluminum foil-packaged solid Salvianolic acid B has shown stability for 6 months under accelerated conditions (40°C, 75% relative humidity).[2][3]

  • Solutions: Prepare solutions fresh and use them promptly. If storage is necessary, keep solutions at low temperatures (e.g., 4°C) and protect them from light. Aqueous solutions of salvianolic acids are generally unstable.[6]

  • pH: Maintain a slightly acidic pH for solutions, as degradation is often accelerated in neutral or alkaline conditions.[7]

Q5: What analytical methods are suitable for identifying the degradation products of this compound?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as HPLC-TOF-MS or LC-MS, is a powerful technique for separating and identifying degradation products.[2][3][4] Nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the precise structure of isolated degradation products.[4][8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of active compound concentration over time Degradation of this compound due to improper storage or experimental conditions.1. Verify storage conditions (temperature, light, humidity). 2. Prepare fresh solutions for each experiment. 3. Analyze a freshly prepared standard to confirm the initial concentration.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use LC-MS to obtain mass information of the unknown peaks for tentative identification by comparing with literature data for related compounds.
Variability in experimental results Inconsistent degradation of this compound across different experimental runs.1. Standardize solution preparation and handling procedures. 2. Control experimental parameters such as temperature and pH strictly. 3. Use an internal standard in your analytical method to account for variations.

Quantitative Data on Degradation Products

Note: The following data is for Salvianolic acid A and B and is provided as a reference for potential degradation of this compound.

Table 1: Degradation Products of Salvianolic Acid A under Thermal Stress (90°C in distilled water) [4][8]

Product Type Number Identified Identification Method
Novel Compounds2Reverse-phase semi-preparative LC, NMR, MS
Known Compounds2Reverse-phase semi-preparative LC, NMR, MS
Other Degradants2LC-MS

Table 2: Identified Degradation Products of Salvianolic Acid B [2][3]

Number of Products Identified Stress Condition Analytical Method
9Accelerated conditions in normal saline solutionHPLC-TOF-MS

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general procedure for conducting forced degradation studies on salvianolic acids.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffer of appropriate pH) to obtain a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to the stock solution and incubate at a specified temperature (e.g., 60°C) for a set duration.

    • Base Hydrolysis: Add 1 M NaOH to the stock solution and incubate at a specified temperature (e.g., 60°C) for a set duration. Neutralize the solution before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 90°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed solutions, dilute if necessary, and analyze by a validated stability-indicating HPLC method.

  • Peak Identification: Use LC-MS and NMR to identify the structure of the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation Expose to thermal Thermal Degradation (e.g., 90°C) prep->thermal Expose to photo Photodegradation (e.g., UV light) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc lcms_nmr LC-MS / NMR for Identification hplc->lcms_nmr Characterize Degradants

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway_sal_a cluster_products Degradation Products SalA Salvianolic Acid A mono_oxy Mono-oxygenation Products (4) SalA->mono_oxy Oxidation dehydro Dehydrogenation Products (2) SalA->dehydro Oxidation iso_sal_c Isosalvianolic Acid C SalA->iso_sal_c Strong Base sal_c Salvianolic Acid C SalA->sal_c High Temp / Base / Oxidant

Caption: Proposed degradation pathways of Salvianolic acid A under different stress conditions.[4][9]

degradation_pathway_sal_b cluster_intermediates Intermediate Products SalB Salvianolic Acid B litho_acid Lithospermic Acid SalB->litho_acid Degradation (e.g., Heat, pH) danshensu Danshensu SalB->danshensu Degradation (e.g., Heat, pH) final_prod Salvianolic Acid A & Danshensu litho_acid->final_prod Further Degradation danshensu->final_prod Further Degradation

Caption: Simplified degradation pathway of Salvianolic acid B.[5]

References

Technical Support Center: Optimizing Salvianolic Acid Y for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Salvianolic acid Y for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my in vitro experiment with this compound?

A1: A specific study on rat pheochromocytoma (PC12) cells demonstrated a protective effect against H₂O₂-induced injury using a concentration of 10 µM of this compound.[1][2] For initial experiments, a dose-response study is recommended, starting with a range that brackets this known effective concentration. A sensible starting range could be 0.1 µM to 50 µM. Many related compounds, like Salvianolic acid B, have shown efficacy in the 0.1-10 µM range for neuroprotection and 1-20 µg/mL for anti-inflammatory effects.[3][4]

Q2: How should I prepare a stock solution of this compound? It seems to have poor water solubility.

A2: Salvianolic acids are known to be water-soluble phenolic compounds.[5] However, like many organic molecules, their solubility in aqueous media can be limited, and stability can be a concern. For related compounds like Salvianolic acid A and B, solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are commonly used to create high-concentration stock solutions.[6] A general recommendation is to prepare a high-concentration stock (e.g., 10-100 mM) in fresh, anhydrous DMSO. This stock can then be diluted in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%).

Q3: I'm observing significant cytotoxicity after treating my cells. Is the concentration of this compound too high?

A3: It is possible. While Salvianolic acids generally exhibit protective effects, high concentrations of any compound can become toxic. For example, with Salvianolic acid B, cytotoxicity in chondrocytes was observed at concentrations above 150 µM. It's crucial to perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the non-toxic concentration range for your specific cell line. If you observe unexpected cell death, consider lowering the concentration and reducing the incubation time.

Q4: I am not observing the expected biological effect. Is my concentration of this compound too low?

A4: This is a common issue. If you are not seeing an effect at a concentration like 10 µM, consider the following:

  • Increase the Concentration: Your cell type might be less sensitive. Try a higher concentration range (e.g., 20 µM, 50 µM, or higher), but be sure to run a parallel cytotoxicity test.

  • Increase Incubation Time: Some cellular responses take longer to develop. The protective effect of 10 µM this compound on PC12 cells was observed after a 6-hour pre-incubation.[1] You may need to extend your treatment time to 12, 24, or even 48 hours, depending on the endpoint being measured.

  • Compound Stability: Salvianolic acids can be unstable in aqueous solutions, especially at neutral or alkaline pH and at higher temperatures.[7] It is recommended to prepare fresh dilutions from your stock solution for each experiment.

Q5: Can this compound interfere with my colorimetric or fluorescent assays?

A5: Yes, this is a possibility. As polyphenolic compounds, salvianolic acids can possess antioxidant properties that may interfere with assays involving redox indicators (like MTT, which relies on cellular reductase activity) or directly quench fluorescence. To mitigate this, always include "compound-only" controls (wells with the compound in medium but without cells) to measure any background signal. If interference is suspected, consider using an alternative assay that measures a different cellular parameter, such as an LDH release assay for cytotoxicity or a direct cell counting method like Trypan Blue exclusion.

Data Presentation: Effective Concentrations of Salvianolic Acids

The following table summarizes effective concentrations of this compound and related salvianolic acids from various in vitro studies to provide context for dose-ranging experiments.

CompoundCell Line / ModelEffective Concentration RangeObserved Effect
This compound PC12 Cells (Rat)10 µMProtection against H₂O₂-induced injury.[1][2]
Salvianolic acid AHUVECs (Human)0.25 - 0.5 µMAmelioration of H₂O₂-induced oxidative injury.
Salvianolic acid AMCF-7 Breast Cancer Cells12 µMSensitization of cancer cells to paclitaxel.[8]
Salvianolic acid BPC12 Cells (Rat)0.1 - 10 µMNeuroprotection against H₂O₂-induced toxicity.[4]
Salvianolic acid BAortic Smooth Muscle Cells0.1 - 10 µMInhibition of MMP-2 expression.[3]
Salvianolic acid BRAW264.7 Macrophages20 - 40 mg/kg (in vivo)Anti-inflammatory effects.[9]
Salvianolic acid BChondrocytes (Human)20 - 80 µMInhibition of IL-1β-induced inflammation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution for use in cell culture experiments.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube. Perform this in a clean environment to maintain sterility.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mM). Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: While DMSO at high concentrations is generally sterile, if needed, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Protocol 2: Cell Viability (MTT) Assay for Determining Optimal Concentration

This protocol provides a method for determining the cytotoxic profile and effective concentration range of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in your complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO only) and a "no-treatment control".

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration versus cell viability to determine the IC₅₀ (if cytotoxic) and identify the non-toxic concentration range for your functional assays.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and biological pathways relevant to this compound research.

G cluster_prep Phase 1: Preparation & Range Finding cluster_exp Phase 2: Functional Experimentation cluster_analysis Phase 3: Analysis & Optimization stock Prepare High-Conc. Stock in DMSO serial_dil Create Serial Dilutions in Culture Medium stock->serial_dil mtt Perform Cytotoxicity Assay (e.g., MTT) serial_dil->mtt treat Treat Cells with Non-Toxic Concentrations mtt->treat Select Concentrations (e.g., 0.1, 1, 10, 25 µM) incubate Incubate for Pre-determined Time treat->incubate assay Perform Functional Assay (e.g., ELISA, WB, qPCR) incubate->assay analyze Analyze Data & Determine EC50 assay->analyze optimize Optimize Concentration & Repeat Functional Assay analyze->optimize

Caption: Workflow for optimizing this compound concentration.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway sal_y This compound pi3k PI3K sal_y->pi3k promotes jnk JNK sal_y->jnk inhibits p38 p38 sal_y->p38 inhibits ikb IκBα sal_y->ikb inhibits degradation stimulus Inflammatory Stimulus (e.g., LPS, H₂O₂) stimulus->pi3k stimulus->jnk stimulus->p38 erk ERK stimulus->erk stimulus->ikb leads to degradation akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis cell_survival Cell Survival & Proliferation akt->cell_survival jnk->apoptosis inflammation Inflammation (TNF-α, IL-6, COX-2) p38->inflammation erk->cell_survival nfkb NF-κB nfkb->inflammation

Caption: Potential signaling pathways modulated by Salvianolic Acids.

References

Technical Support Center: Overcoming Low Bioavailability of Salvianolic Acids in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of salvianolic acids in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of salvianolic acids, such as Salvianolic Acid B (SalB) and Salvianolic Acid A (SalA), typically low in animal models?

A1: The low oral bioavailability of salvianolic acids is attributed to several factors. These highly water-soluble compounds exhibit poor permeability across the intestinal epithelium.[1] Additionally, they are susceptible to first-pass metabolism in the liver and instability in the alkaline environment of the intestine.[2][3] Studies in rats and dogs have reported the absolute oral bioavailability of SalB to be around 1.07-2.3%, and for SalA, it is even lower at approximately 0.39-0.52%.[2][4][5][6]

Q2: What are the most common strategies to enhance the oral bioavailability of salvianolic acids in animal experiments?

A2: Common and effective strategies include:

  • Nanoformulations: Encapsulating salvianolic acids into nanoparticles, such as phospholipid complexes or chitosan nanoparticles, can significantly improve their absorption.[1][7] These formulations can enhance solubility, protect the acids from degradation, and facilitate transport across the intestinal barrier.[8][9]

  • Co-administration with other compounds: Administering salvianolic acids with other substances, like borneol or other components of Salvia miltiorrhiza extract, has been shown to improve their absorption.[2][10]

  • Alternative Routes of Administration: Exploring non-oral routes like intravenous, pulmonary, or transdermal delivery can bypass the gastrointestinal tract and first-pass metabolism, leading to higher bioavailability.[3][4]

Q3: How can I accurately measure the concentration of salvianolic acids in plasma or tissue samples from my animal studies?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying salvianolic acids in biological samples.[11][12][13] These methods offer high sensitivity and specificity. A well-validated method should include details on sample preparation (e.g., protein precipitation or liquid-liquid extraction), the chromatographic conditions (column, mobile phase, flow rate), and mass spectrometry parameters (ionization mode, precursor and product ions).[5]

Troubleshooting Guides

Problem 1: I am observing very low or undetectable plasma concentrations of salvianolic acid after oral administration in my rat model.

Possible Cause Troubleshooting Step
Poor intrinsic absorption Consider formulating the salvianolic acid into a nanoparticle delivery system, such as a phospholipid complex, to enhance its lipophilicity and membrane permeability.[7][8]
Rapid metabolism Investigate the co-administration of metabolic inhibitors, if ethically permissible and relevant to the study, to reduce first-pass metabolism. Alternatively, consider a different route of administration that bypasses the liver, such as intravenous injection for initial pharmacokinetic profiling.[4]
Degradation in the GI tract Use an enteric-coated formulation to protect the salvianolic acid from the acidic environment of the stomach and release it in the more alkaline intestine where absorption is higher.[2]
Insufficient analytical sensitivity Optimize your LC-MS/MS method to achieve a lower limit of quantification (LLOQ). This may involve improving sample extraction and concentration steps or fine-tuning the mass spectrometer settings.[12][13]

Problem 2: The pharmacokinetic data from my study shows high variability between individual animals.

Possible Cause Troubleshooting Step
Inconsistent gavage technique Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery of the compound to the stomach.
Differences in food intake Standardize the fasting period for all animals before dosing, as the presence of food can significantly affect drug absorption.
Individual differences in metabolism Increase the number of animals per group to improve the statistical power and account for natural biological variation.
Stress-induced physiological changes Acclimatize the animals to the experimental procedures and environment to minimize stress, which can alter gastrointestinal motility and blood flow.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Salvianolic Acid A (SalA) in Animal Models

Animal ModelDosage and RouteCmax (µg/L)Tmax (h)AUC (µg/L·h)Absolute Bioavailability (%)Reference
Rat5 mg/kg, oral31.53~1105.930.39-0.52[2]
Rat10 mg/kg, oral57.39~1167.180.39-0.52[2]
Rat20 mg/kg, oral111.91~1317.110.39-0.52[2]
Rat100 mg/kg, oral318,0000.5698,000Not Reported[12]
Beagle Dog5 mg/kg, oral14.38Not Reported38.771.47-1.84[14]
Beagle Dog10 mg/kg, oralNot ReportedNot ReportedNot Reported1.47-1.84[14]
Beagle Dog20 mg/kg, oral38.18Not Reported130.331.47-1.84[14]

Table 2: Pharmacokinetic Parameters of Salvianolic Acid B (SalB) in Animal Models

FormulationAnimal ModelDosage and RouteCmax (µg/mL)Tmax (min)AUC (µg/mL·min)Relative Bioavailability (%)Reference
Free SalBRat500 mg/kg, oral0.945257-[7][8]
SalB-Phospholipid Complex NPsRat450 mg/kg, oral3.475664286[7][8]
Free SalBRat500 mg/kg, oral--582-[4][5]
Free SalBDog180 mg/kg, oral--1680 (ng/mL·h)1.07[4][6]
SalB-Chitosan NPs (3 kDa)Rat500 mg/kg, oral49.7859.14--[1]
Free SalBRat500 mg/kg, oral2.7328.14--[1]

Experimental Protocols

Protocol 1: Preparation of Salvianolic Acid B-Phospholipid Complex Loaded Nanoparticles

  • Objective: To prepare a nanoformulation of SalB to improve its oral bioavailability.

  • Materials: Salvianolic acid B, soy phospholipid, ethanol, distilled water.

  • Procedure:

    • Dissolve Salvianolic Acid B and soy phospholipid in ethanol at a specific molar ratio.

    • Remove the ethanol by rotary evaporation under vacuum to form a thin film.

    • Hydrate the film with distilled water by gentle shaking.

    • Sonicate the resulting suspension using a probe sonicator to form nanoparticles.

    • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.[7][8]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of salvianolic acid after oral administration.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the salvianolic acid formulation (e.g., free acid or nanoformulation) via oral gavage at a predetermined dose.

    • Collect blood samples from the tail vein or via a cannula at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma concentrations of the salvianolic acid using a validated LC-MS/MS method.[2][12]

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study Animal Experiment cluster_analysis Sample Analysis & Data Processing cluster_results Results prep Salvianolic Acid Formulation (e.g., Nanoparticles) admin Oral Administration to Animal Model (e.g., Rat) prep->admin sampling Blood Sampling (Time Course) admin->sampling extraction Plasma Separation & Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis results Bioavailability Determination pk_analysis->results

Caption: Experimental workflow for assessing the oral bioavailability of salvianolic acid formulations.

signaling_pathway cluster_inflammation Inflammatory Response cluster_salb Salvianolic Acid B Action cluster_antioxidant Antioxidant Response LPS LPS/Ox-LDL TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (JNK, p38, ERK) MyD88->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines SalB Salvianolic Acid B SalB->MAPK Inhibits SalB->NFkB Inhibits Nrf2 Nrf2 SalB->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes

Caption: Simplified signaling pathways modulated by Salvianolic Acid B.[4]

References

preventing oxidation of Salvianolic acid Y during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvianolic acid Y. The information is designed to help prevent oxidation and degradation of this compound during storage and experimentation.

I. Troubleshooting Guide: Preventing Oxidation of this compound

This guide addresses common issues encountered during the storage and handling of this compound.

Problem 1: Rapid degradation of this compound in solution.

  • Possible Cause: Exposure to elevated temperatures, inappropriate pH, or the presence of oxidative agents. The stability of salvianolic acids is highly dependent on these factors. Studies on the closely related Salvianolic acid B show significant degradation at temperatures above 4°C and in neutral to alkaline pH conditions.[1]

  • Solution:

    • Temperature Control: Always prepare and store this compound solutions at low temperatures. For short-term storage (up to 30 hours), 4°C is recommended. For long-term storage, -20°C or -80°C is advised.[2]

    • pH Management: Maintain the pH of the solution in the acidic range (ideally around pH 4.0), where salvianolic acids exhibit maximum stability.[3] Avoid neutral or alkaline conditions, which accelerate degradation.

    • Use of Antioxidants: Consider the addition of antioxidants to the solution. While specific data for this compound is limited, antioxidants are generally effective in preventing the oxidation of phenolic compounds.

    • Solvent Choice: For enhanced stability, consider using deep eutectic solvents (DESs) instead of water or ethanol for storage, as they have been shown to improve the stability of Salvianolic acid B.[4]

Problem 2: Discoloration or precipitation of solid this compound during storage.

  • Possible Cause: Exposure to light, humidity, or high temperatures. Solid Salvianolic acid B has been observed to degrade under conditions of high temperature (60°C) and high humidity (75-92.5% RH).[2][5]

  • Solution:

    • Proper Storage Containers: Store solid this compound in airtight, light-resistant containers. Amber glass vials with tight-fitting caps are a good option.

    • Inert Atmosphere: For maximum protection, store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Low Temperature and Humidity: Store the solid compound at -20°C in a desiccated environment to protect it from thermal degradation and hydrolysis.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a dark, dry environment, preferably under an inert atmosphere.[2]

Q2: How should I prepare and store this compound solutions for experiments?

A2: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution with a pH of around 4.0 and store at 4°C for short-term use (up to 30 hours) or at -80°C for longer periods.[1][3] Minimize exposure to light and oxygen during preparation and storage.

Q3: What factors are known to accelerate the degradation of this compound?

A3: Based on studies of related compounds like Salvianolic acid B, the primary factors that accelerate degradation are elevated temperature, neutral to alkaline pH, exposure to light, and the presence of oxygen and other oxidizing agents.[1][2][5]

Q4: Are there any solvents that can improve the stability of this compound?

A4: Research on Salvianolic acid B has shown that deep eutectic solvents (DESs) can significantly improve its stability compared to traditional solvents like water and ethanol.[4] While not specifically tested for this compound, this is a promising area for enhancing stability.

III. Data Presentation: Stability of Related Salvianolic Acids

Direct quantitative stability data for this compound is limited. The following tables summarize the stability of the structurally similar Salvianolic acid A and B under various conditions, which can serve as a valuable reference.

Table 1: Temperature-Dependent Degradation of Salvianolic Acid B in Aqueous Solution

Temperature (°C)Stability (after 30 hours)Reference
4Stable[1]
25Decomposition occurs[1]
37Enhanced decomposition[1]
65Enhanced decomposition[1]
100Enhanced decomposition[1]

Table 2: pH-Dependent Stability of Salvianolic Acid B in Buffered Aqueous Solutions

pHStability (after 30 hours)Reference
1.5Stable[1]
3.0Stable[1]
5.0Stable[1]
>7.0 (Neutral to Alkaline)Decreased stability[1]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffered solution) to a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 30 minutes.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for 30 minutes.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to UV light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate and quantify this compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.2% acetic acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 286 nm.[6]

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

V. Visualizations

Figure 1: Proposed Degradation Pathway of this compound

SalY This compound Hydrolysis Hydrolysis (Acid/Base/Heat) SalY->Hydrolysis Oxidation Oxidation (Oxygen/Light) SalY->Oxidation Degradation_Products Degradation Products (e.g., Danshensu, Caffeic Acid) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Proposed degradation pathways for this compound.

Figure 2: Experimental Workflow for a Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis Prep_Stock->Acid Base Alkaline Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photodegradation Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for conducting a forced degradation study.

References

troubleshooting inconsistent results in Salvianolic acid Y assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Salvianolic Acid Y Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in the quantification of this compound.

Important Note on this compound: Direct research and established assay protocols specifically for this compound are limited in current scientific literature. However, it has been identified as an epimeride of Salvianolic Acid B, sharing the same planar structure and molecular formula (C36H30O16)[1]. Due to this close structural relationship, this compound is presumed to share similar chemical properties, including a susceptibility to instability under certain conditions, a known characteristic of Salvianolic Acid B and other phenolic acids. The guidance provided here is therefore based on established principles for the analysis of phenolic compounds and specific data available for the closely related and more extensively studied Salvianolic Acid B.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a phenolic acid isolated from Salvia officinalis. It is an epimeride of Salvianolic Acid B, meaning it has the same chemical formula and planar structure but differs in the three-dimensional arrangement of its atoms[1]. Phenolic acids are a class of water-soluble compounds known for their antioxidant properties[2].

Q2: Why are my this compound assay results inconsistent?

A2: Inconsistent results in assays for salvianolic acids are often due to their inherent instability. Like many phenolic compounds, this compound is likely susceptible to degradation influenced by factors such as pH, temperature, light exposure, and the presence of oxidative enzymes[3][4]. Variability can also be introduced during sample extraction, handling, and the analytical measurement itself.

Q3: What is the most common method for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of individual phenolic compounds from complex mixtures like plant extracts[5][6]. Given its successful application for other salvianolic acids, HPLC with UV/DAD detection is the recommended method for this compound.

Q4: How should I prepare and store my samples to ensure the stability of this compound?

A4: To minimize degradation, samples should be processed quickly at low temperatures and protected from light. Extracts should be prepared using appropriate solvents and ideally analyzed immediately. For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, freezing (-20°C or -80°C) in an oxygen-free environment (e.g., under nitrogen or argon) is advisable. The stability of phenolic compounds is often pH-dependent, with degradation increasing in alkaline conditions[3]. Therefore, maintaining a slightly acidic pH during extraction and storage can improve stability.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound, with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for this compound Sample degradation due to improper storage or handling (high temperature, light exposure, alkaline pH).Prepare fresh samples, ensuring they are kept cold and protected from light. Use a slightly acidic extraction and storage buffer.
Inefficient extraction from the sample matrix.Optimize the extraction method. For phenolic acids, ultrasound-assisted extraction with an ethanol/water mixture has been shown to be effective for related compounds[7].
Incorrect HPLC detection wavelength.While the optimal wavelength for this compound is not definitively established, a starting point based on Salvianolic Acid B would be around 280-290 nm. Perform a UV scan of a purified standard to determine the optimal wavelength.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements of all components.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Tailing or Splitting Column overload.Reduce the injection volume or dilute the sample.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Presence of active sites on the column.Use a different type of column or add a competing agent to the mobile phase.
Baseline Noise or Drift Contaminated or improperly prepared mobile phase.Use HPLC-grade solvents and degas the mobile phase before use.
Detector lamp nearing the end of its life.Replace the detector lamp.
Air bubbles in the system.Purge the pump and detector to remove any air bubbles.

Experimental Protocols

Representative HPLC Method for Salvianolic Acid Analysis

This protocol is based on methods developed for Salvianolic Acid B and can be adapted for this compound. Method optimization and validation are crucial.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for complex samples.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 10% to 40% B

    • 15-25 min: 40% to 60% B

    • 25-30 min: 60% to 10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Stability of Salvianolic Acid B Under Different pH Conditions

This data for Salvianolic Acid B illustrates the typical pH-dependent instability of salvianolic acids and serves as a guide for handling this compound.

pHRelative Peak Area (%) after 30 hours
1.5Stable
3.0Stable
5.0Stable
7.0Degradation observed
9.0Significant degradation

(Data adapted from studies on Salvianolic Acid B stability, which show stability in acidic conditions and degradation in neutral to alkaline conditions[8].)

Visualizations

Experimental Workflow for this compound Quantification

G Experimental Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis SampleCollection Sample Collection (e.g., Plant Material) Extraction Extraction (e.g., Ultrasound-assisted with Ethanol/Water) SampleCollection->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection (~288 nm) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification (External Standard Curve) PeakIntegration->Quantification Results Final Concentration Quantification->Results G Troubleshooting Inconsistent Results Start Inconsistent Results? CheckSample Sample Integrity? Start->CheckSample CheckMethod HPLC Method Validated? Start->CheckMethod CheckSystem System Performance? Start->CheckSystem SampleSolution Review Sample Prep & Storage: - Temperature - Light Exposure - pH CheckSample->SampleSolution No Proceed Proceed with Analysis CheckSample->Proceed Yes MethodSolution Review Method Parameters: - Mobile Phase - Gradient - Wavelength CheckMethod->MethodSolution No CheckMethod->Proceed Yes SystemSolution Check System Components: - Pump & Seals - Column - Detector CheckSystem->SystemSolution No CheckSystem->Proceed Yes

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Efficacy of Salvianolic Acids: Spotlight on Salvianolic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence supporting the neuroprotective properties of Salvianolic Acid B, with a comparative perspective on other salvianolic acid analogues.

In the quest for novel therapeutic agents for neurological disorders, the active compounds derived from Salvia miltiorrhiza, commonly known as Danshen, have garnered significant scientific attention. Among these, the salvianolic acids, particularly Salvianolic acid B (Sal B), have demonstrated promising neuroprotective effects in a variety of preclinical models. This guide provides a detailed comparison of the neuroprotective efficacy of Salvianolic acid Y and Salvianolic acid B, supplemented with data on Salvianolic acid A (Sal A) to offer a broader context for researchers, scientists, and drug development professionals. The available data indicates that while Sal B has been extensively studied, research on this compound is still in its nascent stages.

Salvianolic Acid B: A Potent Neuroprotective Agent

Salvianolic acid B is a major water-soluble component of Salvia miltiorrhiza and has been the subject of numerous studies investigating its therapeutic potential in neurological diseases such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][2] Its neuroprotective effects are attributed to a multi-targeted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory properties.[1][3][4][5][6]

Key Neuroprotective Mechanisms of Salvianolic Acid B:
  • Antioxidant Activity: Sal B effectively scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). This action mitigates oxidative stress, a key contributor to neuronal damage in various neurological conditions.[2][4][6]

  • Anti-inflammatory Effects: Sal B has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4][5] It can modulate several inflammatory signaling pathways, including the TLR4/NF-κB and NLRP3 inflammasome pathways.[1][4][5]

  • Anti-apoptotic Effects: By regulating the expression of apoptosis-related proteins, such as increasing Bcl-2 and decreasing caspase-3 activation, Sal B can inhibit neuronal apoptosis.[2]

  • Blood-Brain Barrier Protection: Sal B helps maintain the integrity of the blood-brain barrier (BBB) by reducing the activity of matrix metalloproteinases (MMPs) that can degrade the BBB structure.[1]

  • Pro-angiogenic and Pro-neurogenic Effects: Some studies suggest that Sal B can promote angiogenesis and neurogenesis, contributing to long-term recovery after brain injury.[1][2]

Quantitative Efficacy of Salvianolic Acid B in Preclinical Models

The neuroprotective effects of Salvianolic Acid B have been quantified in various animal models of neurological disease. The following table summarizes key findings from these studies.

Model Species Dosage Key Findings Reference
Transient Middle Cerebral Artery Occlusion (tMCAO)Mouse30 mg/kg (i.p.)Significantly reduced infarct size, attenuated cerebral edema, and improved neurological deficits. Downregulated pro-inflammatory mediators.[3][7][8]
Subarachnoid Hemorrhage (SAH)Rat20 and 40 mg/kgAlleviated brain edema, improved neurologic scores, and reduced neural cell apoptosis.[9]
Cerebral Ischemia/Reperfusion InjuryRatNot specifiedReduced infarct size and improved neurological recovery.[1][2]

Experimental Protocols for Assessing Salvianolic Acid B Neuroprotection

The following are generalized methodologies for key experiments used to evaluate the neuroprotective effects of Salvianolic Acid B.

Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: Salvianolic acid B is typically administered intraperitoneally at a specified dose (e.g., 30 mg/kg) at the time of or shortly after reperfusion.[7][8]

  • Outcome Measures: Neurological deficit scores, infarct volume (assessed by TTC staining), and brain edema are measured at specific time points (e.g., 24 and 72 hours) post-MCAO.[7][8]

Immunohistochemistry for Inflammatory Markers
  • Tissue Preparation: Brain tissue is fixed, paraffin-embedded, and sectioned.

  • Antigen Retrieval: Sections are treated to unmask the target antigens.

  • Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., serum).

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against inflammatory markers (e.g., TLR4, NF-κB, IL-1β).

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

  • Detection and Visualization: The signal is developed using a chromogenic substrate, and the sections are counterstained and visualized under a microscope.

Signaling Pathways Modulated by Salvianolic Acid B

Salvianolic Acid B exerts its neuroprotective effects by modulating a complex network of signaling pathways. Below are diagrams illustrating some of the key pathways involved.

Salvianolic_Acid_B_Anti_Inflammatory_Pathway SalB Salvianolic Acid B TLR4 TLR4 SalB->TLR4 inhibits p38MAPK p-p38MAPK TLR4->p38MAPK JNK p-JNK TLR4->JNK NFkB NF-κB p38MAPK->NFkB JNK->NFkB IL1b IL-1β NFkB->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation

Caption: Anti-inflammatory pathway of Salvianolic Acid B.

Salvianolic_Acid_B_Antioxidant_Pathway SalB Salvianolic Acid B SIRT1 SIRT1 SalB->SIRT1 activates Nrf2 Nrf2 SIRT1->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates NQO1 NQO1 Nrf2->NQO1 upregulates OxidativeStress Oxidative Stress HO1->OxidativeStress reduces NQO1->OxidativeStress reduces Neuroprotection Neuroprotection

Caption: Antioxidant pathway of Salvianolic Acid B.

Salvianolic Acid A: Another Promising Neuroprotective Agent

Salvianolic acid A is another well-studied compound from Salvia miltiorrhiza with demonstrated neuroprotective effects, particularly in the context of ischemic stroke.[10][11]

Key Neuroprotective Mechanisms of Salvianolic Acid A:
  • Anti-inflammatory Effects: Sal A has been shown to ameliorate post-stroke neuroinflammation by suppressing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10]

  • Anti-apoptotic Effects: It can inhibit neuronal apoptosis by up-regulating Bcl-2 and inhibiting the activation of Caspase 3.

  • Modulation of Signaling Pathways: Sal A has been found to regulate the PKA/CREB/c-Fos signaling pathway.

Quantitative Efficacy of Salvianolic Acid A in Preclinical Models
Model Species Dosage Key Findings Reference
Transient Middle Cerebral Artery Occlusion (tMCAO)RatNot specifiedAlleviated cerebral infarction, cerebral edema, and nerve injury. Improved cognitive impairment.
Ischemic StrokeRat10 mg/kg (i.g.)Promoted endogenous neurogenesis and improved neurological function.

This compound: An Emerging Compound with Limited Data

Research on the neuroprotective effects of this compound is currently very limited. It is known to be one of the water-soluble components of "Salvianolic acid for injection" (SAFI), a preparation that has shown anti-inflammatory, anti-oxidative stress, and anti-platelet aggregation effects.[12] However, specific studies detailing the neuroprotective mechanisms and efficacy of isolated this compound are scarce. One report noted that the only documented effect of this compound was its antioxidant activity.[12] Due to the structural similarity to other salvianolic acids, it is hypothesized that it may possess anti-inflammatory properties, but this requires experimental validation.[12]

Conclusion

Based on the current body of scientific literature, Salvianolic acid B stands out as a robustly studied neuroprotective agent with well-defined mechanisms of action and demonstrated efficacy in various preclinical models of neurological disorders. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to protect the blood-brain barrier and inhibit apoptosis, make it a strong candidate for further drug development. Salvianolic acid A also shows significant promise with a growing body of evidence supporting its neuroprotective effects.

In contrast, the neuroprotective efficacy of this compound remains largely unexplored. While its presence in the neuroprotective formulation SAFI and its known antioxidant activity suggest potential, dedicated research is critically needed to elucidate its specific mechanisms and therapeutic value. For researchers and drug development professionals, focusing on the well-characterized profiles of Salvianolic acid B and A would be the most data-driven approach, while keeping an eye on emerging research that may shed more light on the potential of this compound and other related compounds. Future head-to-head comparative studies are warranted to definitively establish the relative neuroprotective potencies of these closely related molecules.

References

Comparative Analysis of Antioxidant Activity in Salvianolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Salvianolic acids, a group of water-soluble phenolic compounds derived from Salvia miltiorrhiza (Danshen), are renowned for their potent antioxidant properties.[1] These compounds play a crucial role in mitigating oxidative stress by scavenging free radicals and modulating cellular antioxidant defense mechanisms.[1][2] This guide provides a comparative overview of the antioxidant activities of different salvianolic acids, with a focus on Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B), supported by experimental data and detailed methodologies.

Direct Antioxidant Capacity: A Comparative Look

Both Salvianolic acid A and Salvianolic acid B demonstrate significant free radical scavenging abilities, largely attributed to their polyphenolic structure which allows them to donate hydrogen atoms to neutralize reactive oxygen species (ROS).[2][3][4] In direct comparative assays, both have shown high radical scavenging activity.[5] However, studies suggest that Sal A is generally a more potent antioxidant than Sal B.[6] Despite this, Sal B is often considered to have high commercial value for medicinal purposes due to its greater abundance in S. miltiorrhiza.[2]

Notably, the antioxidant activity of these compounds is not limited to direct radical scavenging. They also exert protective effects by modulating the expression of oxidant and antioxidant enzymes within cells.[6]

Quantitative Comparison of Radical Scavenging Activity

The antioxidant efficacy of Salvianolic acids A and B has been quantified using various in vitro assays, primarily the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal effective concentration (EC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison. A lower EC50 value indicates a higher antioxidant activity.

CompoundAssayEC50 (µg/mL)Reference
Salvianolic Acid A DPPH1.43 ± 0.09[5]
ABTS1.35 ± 0.00[5]
Salvianolic Acid B DPPH1.81 ± 0.01[5]
ABTS1.43 ± 0.01[5]

As the data indicates, Salvianolic Acid A shows slightly lower EC50 values in both DPPH and ABTS assays, confirming its superior radical scavenging potency over Salvianolic Acid B in these specific tests.[5] Interestingly, Sal B has demonstrated higher scavenging activities against hydroxyl (HO·) and superoxide (O2·-) radicals when compared to the well-known antioxidant, Vitamin C.[2][6]

Cellular Mechanisms and Signaling Pathways

Beyond direct chemical interactions with free radicals, salvianolic acids modulate intracellular signaling pathways to enhance the body's endogenous antioxidant defenses. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][7]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, salvianolic acids can promote the dissociation of Nrf2 from Keap1. Once liberated, Nrf2 translocates to the nucleus where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx), thereby bolstering the cell's ability to neutralize ROS.[4] Specifically, both Sal A and Sal B have been shown to upregulate the Nrf2/HO-1 signaling pathway to exert their antioxidant effects.[6]

Caption: Nrf2 signaling pathway activation by salvianolic acids.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from DPPH and ABTS radical scavenging assays. The general methodologies for these experiments are outlined below.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH. In its radical form, DPPH absorbs light at approximately 517 nm and has a deep violet color. When it accepts a hydrogen atom from an antioxidant substance, it is converted to its non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.

  • Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Various concentrations of the salvianolic acid samples are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value is determined from the dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical cation has a characteristic absorbance spectrum. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to its colorless neutral form.

  • Generation of ABTS•+: ABTS is reacted with potassium persulfate in the dark for 12-16 hours to produce the ABTS radical cation.

  • Dilution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol or buffer) to achieve a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction: Different concentrations of the salvianolic acid samples are added to the diluted ABTS•+ solution.

  • Measurement: The decrease in absorbance is recorded after a set time.

  • Calculation: The percentage of inhibition is calculated, and the EC50 value is determined.

cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Incubation cluster_analysis Data Acquisition & Analysis S1 Prepare Salvianolic Acid Stock Solutions S2 Prepare DPPH/ABTS Radical Solutions S3 Mix Sample Aliquots with Radical Solution S2->S3 S4 Incubate in Dark at Room Temperature S3->S4 S5 Measure Absorbance (Spectrophotometer) S4->S5 S6 Calculate % Inhibition S5->S6 S7 Determine EC50 Value from Dose-Response Curve S6->S7

Caption: General workflow for in vitro antioxidant assays (DPPH/ABTS).

References

Salvianolic Acid Y: Unveiling its Mechanism of Action Through Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Salvianolic acid Y, validating its mechanism of action by drawing parallels with the more extensively studied salvianolic acids, particularly Salvianolic acid B and A. This document synthesizes available experimental data to offer a comprehensive overview for future research and development.

Salvianolic acids, a group of water-soluble phenolic compounds extracted from Salvia miltiorrhiza (Danshen), have garnered significant attention for their therapeutic potential in a range of diseases, primarily attributed to their potent antioxidant and anti-inflammatory properties.[1][2] While Salvianolic acid B (Sal B) and Salvianolic acid A (Sal A) have been the subject of extensive research, elucidating their multifaceted mechanisms of action, this compound remains comparatively less explored.[3] This guide aims to bridge this knowledge gap by presenting a comparative validation of this compound's mechanism, leveraging the wealth of data on its better-known counterparts.

Comparative Efficacy: this compound vs. Salvianolic Acid B

Direct comparative studies on this compound are limited. However, a key study investigating its neuroprotective effects has provided valuable quantitative data demonstrating its superior potency in at least one experimental model.

Table 1: Comparative Protective Effects on PC12 Cells against Hydrogen Peroxide-Induced Injury [4]

CompoundProtection Rate (%)
This compound54.2%
Salvianolic acid B35.2%

This data clearly indicates that this compound exhibits a significantly higher protective effect on PC12 cells compared to Salvianolic acid B under the tested conditions.[4]

Unraveling the Mechanism: Insights from Related Salvianolic Acids

Due to the scarcity of dedicated mechanistic studies on this compound, its mode of action is largely inferred from the well-established pathways of Sal B and Sal A. The primary reported activity of this compound is its antioxidant effect.[3] The broader family of salvianolic acids is known to exert its therapeutic effects through multiple signaling pathways.[1][2]

Table 2: Summary of Known Mechanisms of Action for Salvianolic Acids

Mechanism of ActionSalvianolic Acid B (Sal B)Salvianolic Acid A (Sal A)This compound (Inferred)
Antioxidant Activity Strong free radical scavenging, activation of Nrf2/HO-1 pathway.[1][5]Potent antioxidant and free radical scavenger.[2][6]Potent antioxidant activity.[3][4]
Anti-inflammatory Effects Inhibition of NF-κB, MAPK, and JAK2/STAT3 signaling pathways, reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[7][8]Inhibition of Raf/MEK/ERK pathway.[6]Likely possesses anti-inflammatory properties via similar pathways.
Anti-apoptotic Effects Regulation of Bcl-2/Bax ratio, inhibition of caspase activation.[5]Induces apoptosis in cancer cells via PI3K/Akt and mitochondrial pathways.[6]Likely modulates apoptotic pathways.
Cardioprotective Effects Reduces oxidative stress, inflammation, and apoptosis in cardiomyocytes.[2][7]Protects against cardiovascular injury.[2]Expected to have cardioprotective effects.
Neuroprotective Effects Protects against ischemia/reperfusion injury and neuroinflammation.[9]Crosses the blood-brain barrier and neutralizes free radicals.Demonstrates significant neuroprotection.[4]
Anti-cancer Activity Induces apoptosis and autophagy in cancer cells via inhibition of PI3K/Akt/mTOR pathway.[8]Inhibits cancer cell proliferation, migration, and invasion.[6]Potential for anti-cancer activity.

Key Signaling Pathways

The therapeutic efficacy of salvianolic acids is underpinned by their ability to modulate critical intracellular signaling cascades. Based on the extensive research on Sal B and Sal A, the following pathways are likely central to the mechanism of action of this compound.

Antioxidant and Anti-inflammatory Signaling

Salvianolic acids are potent antioxidants that can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant defense systems.[1][5] A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under oxidative stress, salvianolic acids can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[5]

Furthermore, their anti-inflammatory effects are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] By inhibiting these pathways, salvianolic acids can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

Antioxidant_Anti_inflammatory_Pathway ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 activates SalY This compound (Inferred) SalY->ROS scavenges SalY->Nrf2 promotes IKK IKK SalY->IKK inhibits MAPK MAPK (p38, JNK, ERK) SalY->MAPK inhibits ARE ARE Nrf2->ARE binds HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 induces expression Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates Inflammatory_Stimuli->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (Nuclear Translocation) NFkB->Nucleus_NFkB translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus_NFkB->Cytokines induces expression AP1 AP-1 MAPK->AP1 activates AP1->Cytokines induces expression

Inferred antioxidant and anti-inflammatory signaling pathway of this compound.
Pro-survival and Anti-apoptotic Signaling

Salvianolic acids have been shown to promote cell survival by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and apoptosis.[6][8] Activation of this pathway can lead to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic proteins, thereby preventing cell death.

Pro_survival_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival promotes Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 inhibits Bcl2->Apoptosis inhibits SalY This compound (Inferred) SalY->Akt modulates SalY->mTOR inhibits in cancer cells

Inferred pro-survival and anti-apoptotic signaling pathway of this compound.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

Cell Viability Assay for Neuroprotection [4]

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Groups:

    • Control Group: Cells treated with culture medium only.

    • Model Group: Cells treated with H₂O₂ (final concentration to be optimized, e.g., 200 µM).

    • Salvianolic Acid B Group: Cells pre-treated with Salvianolic acid B (e.g., 10 µM) for a specified time (e.g., 2 hours) before H₂O₂ treatment.

    • This compound Group: Cells pre-treated with this compound (e.g., 10 µM) for a specified time (e.g., 2 hours) before H₂O₂ treatment.

  • Treatment: Cells are seeded in 96-well plates. After adherence, the medium is replaced with serum-free medium containing the respective treatments.

  • Induction of Injury: After the pre-treatment period, H₂O₂ is added to the model and treatment groups.

  • MTT Assay: After a further incubation period (e.g., 24 hours), MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The protection rate is calculated using the formula: Protection Rate (%) = [(Absorbance of treatment group - Absorbance of model group) / (Absorbance of control group - Absorbance of model group)] x 100.

Conclusion and Future Directions

While direct experimental validation of the intricate mechanisms of this compound is still in its nascent stages, the available evidence strongly suggests its superior protective effects compared to Salvianolic acid B. By leveraging the extensive knowledge of other salvianolic acids, we can infer that its therapeutic potential is likely mediated through a combination of potent antioxidant, anti-inflammatory, and anti-apoptotic activities, involving key signaling pathways such as Nrf2, NF-κB, MAPK, and PI3K/Akt.

Future research should focus on dedicated studies to elucidate the specific molecular targets and signaling pathways directly modulated by this compound. Such investigations will be crucial for fully understanding its mechanism of action and for the development of novel therapeutic strategies harnessing its promising pharmacological properties.

Experimental_Workflow start Start culture PC12 Cell Culture start->culture seeding Seed cells in 96-well plates culture->seeding treatment Pre-treatment with This compound/B seeding->treatment injury Induce oxidative stress (H₂O₂) treatment->injury incubation Incubate for 24h injury->incubation mtt MTT Assay incubation->mtt measure Measure Absorbance mtt->measure analysis Calculate Protection Rate measure->analysis end End analysis->end

Workflow for validating the protective effect of this compound.

References

A Comparative Analysis of Salvianolic Acid Y and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of Salvianolic acid Y, a natural compound of significant interest, with commonly used synthetic antioxidants. The following sections present available experimental data, detailed methodologies for key antioxidant assays, and visual representations of experimental workflows and antioxidant mechanisms to aid in research and development decisions.

Quantitative Comparison of Antioxidant Activity

AntioxidantAssayIC50 (µg/mL)Trolox Equivalent (TEAC)Source
Salvianolic Acid A DPPH1.43 ± 0.09-[1]
ABTS1.35 ± 0.00-[1]
Salvianolic Acid B DPPH1.81 ± 0.01-[1]
ABTS1.43 ± 0.01-[1]
Salvianolic Acid L DPPH-EC50: 0.09 (unitless)[2]
Trolox ABTS2.34-
BHA DPPH--Data not found in direct comparison
BHT DPPH--Data not found in direct comparison

Note: Lower IC50 values indicate higher antioxidant activity. EC50 is the concentration required to obtain a 50% antioxidant effect. TEAC values express the antioxidant capacity in relation to Trolox. The absence of direct comparative data for this compound necessitates further research for a definitive performance assessment against synthetic counterparts.

Mechanisms of Action

Salvianolic acids, as phenolic compounds, exert their antioxidant effects primarily by donating hydrogen atoms from their hydroxyl groups to neutralize free radicals.[3] This action terminates the chain reactions of oxidation. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) also function as free radical scavengers through a similar mechanism of donating a hydrogen atom from their phenolic hydroxyl group.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is fundamental. The following are detailed methodologies for three widely accepted in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (this compound, synthetic antioxidants)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compounds and positive control in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells. Then, add the DPPH solution to each well to initiate the reaction. A blank well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and positive control in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution and mix thoroughly.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Test compounds

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Dissolve the test compounds and standards in a suitable solvent.

  • Reaction: Add a small volume of the sample to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizing Experimental Processes and Mechanisms

To further clarify the experimental logic and underlying biochemical interactions, the following diagrams are provided.

DPPH_Assay cluster_reaction Radical Scavenging Reaction cluster_products Products DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Donates H• Antioxidant This compound (AH) Radical_A A• Antioxidant->Radical_A Loses H•

DPPH Radical Scavenging Mechanism

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_antioxidant Prepare Stock Solutions (this compound, BHT, BHA, Trolox) serial_dil Perform Serial Dilutions prep_antioxidant->serial_dil prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) reaction Mix Antioxidants with Reagents prep_reagents->reaction serial_dil->reaction incubation Incubate for Specified Time reaction->incubation measurement Measure Absorbance incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_teac Calculate TEAC (for ABTS/FRAP) measurement->calc_teac calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 comparison Compare Activities calc_ic50->comparison calc_teac->comparison

Antioxidant Assay Workflow

References

Comparative Efficacy of Salvianolic Acid Y in Neuronal Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Neuroprotective Potential Against Oxidative Stress

Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis, is emerging as a compound of interest for its neuroprotective properties. This guide provides a comparative analysis of its efficacy, primarily drawing upon available data in the PC12 neuronal cell line, and contextualizes its performance against the well-researched alternative, Salvianolic acid B. This document is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic agents for neurodegenerative diseases.

Data Summary: Head-to-Head Comparison in PC12 Cells

The most direct comparative data for this compound's efficacy comes from a study evaluating its protective effects against hydrogen peroxide (H₂O₂)-induced injury in rat pheochromocytoma (PC12) cells. The results highlight a superior protective capacity of this compound compared to Salvianolic acid B, a structurally similar and more extensively studied compound.

CompoundConcentrationCell LineInsultEfficacy (Cell Protection Rate)Reference
This compound 10 µMPC12H₂O₂54.2% [1]
Salvianolic acid B 10 µMPC12H₂O₂35.2% [1]

This quantitative data underscores the potential of this compound as a potent neuroprotective agent, warranting further investigation across different neuronal cell lines and injury models.

Broader Context: The Efficacy of Salvianolic Acids in Neuroprotection

While specific data on this compound is limited, the broader family of salvianolic acids, particularly Salvianolic acid B, has been extensively studied. These compounds are known to exert neuroprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways[2]. Salvianolic acid B has demonstrated efficacy in multiple neuronal cell models, including SH-SY5Y human neuroblastoma cells, by mitigating apoptosis and oxidative stress induced by toxins like 6-hydroxydopamine (6-OHDA) and MPP+[2].

The superior performance of this compound in the PC12 cell model suggests it may share and potentially enhance the mechanisms of action observed for Salvianolic acid B.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key experiments cited in the comparison.

Cell Viability Assay for Neuroprotection in PC12 Cells

This protocol details the methodology used to assess the protective effects of this compound and B against H₂O₂-induced cytotoxicity.

1. Cell Culture:

  • Rat pheochromocytoma PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 U/mL streptomycin.
  • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.
  • The culture medium is replaced every two days.

2. Treatment:

  • Cells are seeded into 96-well plates.
  • Once the cells have grown to anastomose, they are pre-treated with 10 µM this compound or 10 µM Salvianolic acid B for 6 hours.
  • Following pre-treatment, the cells are co-cultured with 400 µM H₂O₂ for an additional 1 hour to induce oxidative injury.

3. Assessment of Cell Viability (MTT Assay):

  • After the co-culture period, the medium is removed.
  • MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C.
  • The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.
  • Cell viability is calculated as a percentage of the control group (untreated cells). The protection rate is determined by comparing the viability of treated cells to the model group (H₂O₂ only).

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Proposed Neuroprotective Signaling Pathway of Salvianolic Acids

While the specific signaling pathway for this compound has not been fully elucidated, the known pathways for the structurally similar Salvianolic acid B provide a strong hypothetical framework. This diagram illustrates the potential mechanism by which Salvianolic acids may protect against oxidative stress-induced apoptosis.

G oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS oxidative_stress->ros salvianolic_acid This compound / B salvianolic_acid->ros Inhibits bcl2 Bcl-2 (anti-apoptotic) salvianolic_acid->bcl2 Promotes mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax (pro-apoptotic) mitochondria->bax caspase Caspase Activation mitochondria->caspase bax->caspase bcl2->bax Inhibits apoptosis Neuronal Apoptosis caspase->apoptosis survival Cell Survival

Caption: Proposed mechanism of neuroprotection by Salvianolic acids.

Experimental Workflow for Comparative Efficacy Analysis

This diagram outlines the key steps in the experimental procedure to compare the neuroprotective effects of different compounds.

G start Start: Neuronal Cell Culture (e.g., PC12) pretreatment Pre-treatment: - Control - this compound - Salvianolic Acid B start->pretreatment insult Induce Injury: Co-culture with Oxidative Agent (H₂O₂) pretreatment->insult assay Cell Viability Assessment (MTT Assay) insult->assay analysis Data Analysis: Calculate Protection Rate & Compare Efficacy assay->analysis end Conclusion analysis->end

Caption: Workflow for assessing neuroprotective efficacy.

References

Unveiling the Biological Potency of Salvianolic Acid Y: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological effects of Salvianolic acid Y in comparison to its more studied counterparts, Salvianolic acid A and B. This report synthesizes available experimental data to provide an objective performance comparison, complete with detailed methodologies and pathway visualizations.

Salvianolic acids, a group of water-soluble phenolic compounds extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their wide-ranging pharmacological activities. While Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B) have been extensively investigated for their anti-inflammatory, antioxidant, anticancer, and cardioprotective effects, this compound (Sal Y) remains a less-explored but promising compound.[1][2][3] This guide provides a comparative analysis of the biological effects of this compound against Salvianolic acids A and B, supported by experimental data and detailed protocols to aid in future research and development.

Comparative Analysis of Biological Activities

The primary biological activities of Salvianolic acids A, B, and Y are summarized below, with quantitative data presented for direct comparison. The available data highlights their potent antioxidant and neuroprotective capabilities.

Biological ActivityThis compoundSalvianolic Acid BSalvianolic Acid AKey Findings
Neuroprotection 54.2% protection of PC12 cells against H₂O₂-induced injury[4]35.2% protection of PC12 cells against H₂O₂-induced injury[4]Data not available in the compared studyThis compound demonstrated significantly higher protection of nerve cells from oxidative stress compared to Salvianolic acid B.[4]
Anticancer Data not availableInhibits growth of various cancer cells including head and neck, colorectal, cervical, glioma, and ovarian cancer.[5][6][7]Inhibits growth of lung carcinoma, oral squamous cell carcinoma, cervical cancer, and breast cancer cells.[2][6]Both Sal A and Sal B exhibit broad-spectrum anticancer activities by inducing apoptosis and halting the cell cycle.[1][5][6]
Anti-inflammatory Data not availableExerts anti-inflammatory effects by inhibiting signaling pathways like TNF-α/NF-κB and TLR4/NF-κB.[8][9]Demonstrates anti-inflammatory activities.[1][2]Salvianolic acids A and B are recognized for their potent anti-inflammatory properties.[1][3]
Antioxidant Implied through neuroprotection against oxidative stress.[4]Possesses strong antioxidant and free radical scavenging properties.[8][9][10]Exhibits high antioxidant activity.[2]All three salvianolic acids show antioxidant potential, with Sal A and B being particularly potent.[3][11]
Cardioprotective Data not availableWidely studied for its protective effects on the cardiovascular system.[10][11]Offers cardiovascular protection.[2][11]Salvianolic acids A and B have well-established cardioprotective roles.[11]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are provided below.

Neuroprotection Assay: PC12 Cell Viability

This experiment, as described in the study comparing this compound and B, evaluates the protective effects of these compounds against oxidative stress-induced cell death in a rat pheochromocytoma cell line (PC12).[4]

  • Cell Culture: PC12 cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pre-treated with either this compound or Salvianolic acid B at a specific concentration for a designated period.

  • Induction of Injury: Following pre-treatment, hydrogen peroxide (H₂O₂) is added to the cell culture to induce oxidative stress and cell injury.

  • Viability Assessment: Cell viability is determined using a cell viability assay, such as the MTT assay. The absorbance is measured to quantify the percentage of viable cells.

  • Calculation of Protection Rate: The protection rate is calculated based on the difference in viability between cells treated with the salvianolic acid and H₂O₂ versus those treated with H₂O₂ alone.

Signaling Pathways and Mechanisms of Action

Salvianolic acids exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways for this compound are still under investigation, the mechanisms of Salvianolic acids A and B have been more thoroughly elucidated. They are known to target key pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.

Salvianolic Acid B in Oxidative Stress and Inflammation

Salvianolic acid B has been shown to modulate the Nrf2/Keap1 pathway, a critical regulator of the antioxidant response, and inhibit pro-inflammatory pathways such as NF-κB.[8][9]

SAL_B_Pathway SAL_B Salvianolic Acid B Nrf2 Nrf2 SAL_B->Nrf2 Activates Keap1 Keap1 SAL_B->Keap1 Inhibits NFkB NF-κB SAL_B->NFkB Inhibits ROS Reactive Oxygen Species (ROS) ROS->NFkB Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Scavenges Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Signaling pathway of Salvianolic acid B in mitigating oxidative stress and inflammation.

Salvianolic Acids A & B in Cancer

In cancer cells, Salvianolic acids A and B have been demonstrated to inhibit proliferation and induce apoptosis by targeting critical signaling pathways like PI3K/Akt and MAPK.[1]

SAA_SAB_Cancer_Pathway Salvianolic_Acids Salvianolic Acids A & B PI3K PI3K Salvianolic_Acids->PI3K Inhibit MAPK MAPK Salvianolic_Acids->MAPK Inhibit Apoptosis Apoptosis Salvianolic_Acids->Apoptosis Induce Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes Akt->Apoptosis Inhibits MAPK->Cell_Proliferation Promotes

Caption: General signaling pathways targeted by Salvianolic acids A & B in cancer cells.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant biological activities, particularly in the realm of neuroprotection, where it outperforms Salvianolic acid B in the reported study.[4] However, a comprehensive understanding of its full therapeutic potential requires further investigation. Future research should focus on:

  • Expanding the Scope of Biological Assays: Evaluating the anticancer, anti-inflammatory, and cardioprotective effects of this compound using standardized in vitro and in vivo models.

  • Quantitative Comparative Studies: Conducting head-to-head comparisons of this compound with Salvianolic acids A and B across a wider range of biological activities to establish a more complete efficacy profile.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.

By systematically exploring the biological landscape of this compound, the scientific community can unlock its potential for the development of novel therapeutics for a variety of diseases.

References

A Head-to-Head Comparison of Salvianolic Acid Y and Other Major Salvia Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracts from the root of Salvia miltiorrhiza (Danshen) have been a cornerstone of traditional Chinese medicine for centuries, valued for their therapeutic properties in treating a wide range of ailments. Modern scientific investigation has identified several key bioactive components responsible for these effects, broadly categorized into hydrophilic salvianolic acids and lipophilic tanshinones. Among the salvianolic acids, Salvianolic acid Y has emerged as a compound of significant interest. This guide provides a comprehensive head-to-head comparison of this compound with other major Salvia extracts, including Salvianolic acid A, Salvianolic acid B, Tanshinone IIA, and Cryptotanshinone. The comparison focuses on their respective performance in neuroprotective, antioxidant, anti-inflammatory, and anticancer activities, supported by experimental data.

Comparative Analysis of Bioactivities

The following tables summarize the quantitative data from various studies, offering a direct comparison of the efficacy of this compound and other prominent Salvia extracts.

Table 1: Neuroprotective Effects
CompoundAssayModel SystemKey FindingsReference
This compound H₂O₂-induced cell injuryPC12 cells54.2% protection [1]
Salvianolic acid B H₂O₂-induced cell injuryPC12 cells35.2% protection[1]
Salvianolic acid ANot specifiedNot specifiedPotent antioxidant and neuroprotective effects[2][3]
Tanshinone IIANot specifiedNot specifiedNeuroprotective effects against oxidative injury
CryptotanshinoneNot specifiedNot specifiedInhibition of neuroinflammation[4]

Key Observation: In a direct comparative study, this compound demonstrated significantly higher neuroprotective activity than Salvianolic acid B in protecting PC12 cells from hydrogen peroxide-induced injury[1].

Table 2: Antioxidant Activity
CompoundAssayIC₅₀ ValueReference
This compound DPPH radical scavengingData not available
Salvianolic acid ADPPH radical scavengingMore potent than Sal B[5]
Salvianolic acid BDPPH radical scavengingLess potent than Sal A[5]
Tanshinone IIADPPH radical scavengingData not available
CryptotanshinoneDPPH radical scavengingData not available

Note: While direct IC₅₀ values for this compound in DPPH assays were not found in the literature reviewed, studies on other salvianolic acids suggest potent antioxidant activity within this class of compounds[5].

Table 3: Anti-inflammatory Activity (NF-κB Inhibition)
CompoundAssayIC₅₀ Value/EffectReference
This compound NF-κB inhibitionData not available
Salvianolic acid AIKKβ inhibition (ATP-noncompetitive)Kᵢ = 3.63 μM[6][7]
Salvianolic acid BInhibition of NF-κB p65 nuclear translocationMarkedly decreased pIκB-α and NF-κB p65 levels[8][9]
Tanshinone IIAInhibition of NF-κB pathwayDownregulated TLR4/MyD88/NF-κB pathway[10][11]
CryptotanshinoneInhibition of NF-κB activationAbolished LPS-triggered NF-κB activation[4][12][13]

Note: Although a specific IC₅₀ value for this compound in NF-κB inhibition assays was not identified, other salvianolic acids and tanshinones from Salvia miltiorrhiza have demonstrated significant anti-inflammatory effects through the modulation of the NF-κB signaling pathway[4][6][8][10].

Table 4: Anticancer Activity (Cytotoxicity)
CompoundCell LineIC₅₀ ValueReference
This compound VariousData not available
Salvianolic acid AHeLa, DU145, H1975, A5495 - 30 µM[14]
Salvianolic acid BSKOV3 (ovarian cancer)45.6 µmol/L[15]
MCF-7 (breast cancer)4.5 - 4.9 mg/mL[1]
Tanshinone IIAHeLa, MDA-MB-231, HepG2, A549, ACHN0.54 - 204.00 µM
CryptotanshinoneRh30 (rhabdomyosarcoma)~5.1 µM[16]
DU145 (prostate cancer)~3.5 µM[16]

Key Observation: Cryptotanshinone has been shown to be a more potent anti-proliferative agent against Rh30 and DU145 cancer cell lines compared to Tanshinone I, Tanshinone IIA, and Dihydrotanshinone, which all had IC₅₀ values greater than 20 µM in the same study[16]. Salvianolic acids A and B also exhibit cytotoxic effects against a range of cancer cell lines[14][15].

Experimental Protocols

Neuroprotective Effect Assay (PC12 cells)

Objective: To assess the protective effect of Salvia extracts against hydrogen peroxide (H₂O₂)-induced cytotoxicity in rat pheochromocytoma (PC12) cells.

Methodology:

  • Cell Culture: PC12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂. For differentiation, cells are treated with 50 ng/mL nerve growth factor (NGF) every other day for 6 days[17].

  • Treatment: Differentiated PC12 cells are pre-treated with various concentrations of the Salvia extracts (e.g., 10, 25, 50, and 100 μg/mL) for 24 hours[17].

  • Induction of Oxidative Stress: Following pre-treatment, 150 μM H₂O₂ is added to the cell culture to induce oxidative stress and cell injury[17][18].

  • Cell Viability Assessment (MTT Assay): After 24 hours of H₂O₂ exposure, cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The protective effect is calculated as the percentage of viable cells in the treated group compared to the control group (untreated cells) and the H₂O₂-only treated group.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging capacity of Salvia extracts using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: Different concentrations of the Salvia extracts are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, representing the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Assay (NF-κB Inhibition)

Objective: To determine the inhibitory effect of Salvia extracts on the nuclear factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of the Salvia extracts for a specified time (e.g., 1 hour).

  • Stimulation: The inflammatory response is induced by adding LPS (e.g., 1 µg/mL) to the cell culture.

  • Assessment of NF-κB Activation:

    • Western Blot: The phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the total protein levels, are analyzed by Western blotting to assess the activation of the pathway.

    • Immunofluorescence: The nuclear translocation of the p65 subunit is visualized using immunofluorescence microscopy.

    • Reporter Gene Assay: Cells transfected with an NF-κB luciferase reporter plasmid can be used to quantify NF-κB transcriptional activity by measuring luciferase activity.

  • Data Analysis: The inhibition of NF-κB activation is quantified by measuring the reduction in p65 phosphorylation, nuclear translocation, or reporter gene activity in the presence of the Salvia extracts compared to the LPS-only treated group.

Anticancer Activity Assay (MTT Cell Viability Assay)

Objective: To evaluate the cytotoxic effects of Salvia extracts on various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells (e.g., HeLa, MCF-7, DU145) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the Salvia extracts for 24, 48, or 72 hours.

  • Cell Viability Assessment: The MTT assay is performed as described in the neuroprotection protocol.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC₅₀ value, the concentration of the extract that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and other Salvia extracts are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in cancer. Several Salvia extracts have been shown to inhibit this pathway, leading to a reduction in cancer cell growth and induction of apoptosis[2].

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Protein Synthesis Protein Synthesis & Cell Growth mTORC1->Protein Synthesis Salvia Extracts Salvianolic acids (e.g., Sal B) Salvia Extracts->Akt Inhibits Salvia Extracts->mTORC1 Inhibits

PI3K/Akt/mTOR pathway inhibition by Salvia extracts.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Salvia extracts can inhibit this pathway at various points, leading to their anti-inflammatory effects[4][6][8][10].

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Salvia Extracts Salvianolic acids & Tanshinones Salvia Extracts->IKK Inhibits (Sal A) Salvia Extracts->NFkB Inhibits translocation (Sal B, Tan IIA, Crypto) Inflammatory Genes Pro-inflammatory Gene Transcription NFkB_nuc->Inflammatory Genes

NF-κB pathway modulation by Salvia extracts.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Some Salvia extracts can activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses[19].

Nrf2_Pathway cluster_cytoplasm cluster_nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and degrades Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inactivates Salvia Extracts Salvianolic acids Salvia Extracts->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant Genes

Nrf2 pathway activation by Salvia extracts.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and other major Salvia extracts. While this compound shows particular promise in neuroprotection, a comprehensive evaluation of its activity across a broader range of assays is warranted. The diverse mechanisms of action, involving key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Nrf2, underscore the multifaceted nature of these natural compounds. For researchers and drug development professionals, this information provides a valuable foundation for further investigation and the potential development of novel therapeutics derived from Salvia miltiorrhiza. Future studies should focus on direct, quantitative comparisons of these compounds to fully elucidate their relative potencies and therapeutic advantages.

References

confirming the therapeutic potential of Salvianolic acid Y in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Salvianolic acid Y against other neuroprotective compounds, focusing on its therapeutic potential in preclinical models of oxidative stress-induced neuronal injury.

Published for researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's performance with its structural analog, Salvianolic acid B, and other neuroprotective agents. The content is based on available preclinical data and aims to highlight the therapeutic potential of this compound for further investigation.

Comparative Efficacy in Neuroprotection

This compound has demonstrated significant neuroprotective effects in in vitro models of oxidative stress. A key study highlights its superior potency compared to the widely researched Salvianolic acid B in protecting rat pheochromocytoma (PC12) cells from hydrogen peroxide (H₂O₂)-induced injury.[1][2][3]

Table 1: Comparative Protective Effects of this compound and Salvianolic Acid B on PC12 Cells

CompoundConcentrationProtective Rate against H₂O₂-induced Injury (%)Statistical Significance vs. ControlStatistical Significance vs. Salvianolic Acid B
This compound 10 µM54.2%p < 0.01p < 0.01
Salvianolic acid B 10 µM35.2%p < 0.01N/A

Data sourced from in vitro studies on H₂O₂-induced injury in PC12 cells.[2]

While in vivo data for this compound is currently limited, the robust preclinical evidence for Salvianolic acid B in various neurological disease models, including stroke and Alzheimer's disease, suggests a promising avenue for future research into this compound.[4][5] Salvianolic acid B has been shown to reduce infarct size, improve neurological function, and mitigate neuroinflammation in animal models.[4][5]

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of the neuroprotective effects of this compound.

Cell Culture and Treatment:

  • Cell Line: Rat pheochromocytoma (PC12) cells were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Groups:

    • Control Group: Cells cultured in medium only.

    • Model Group: Cells treated with 150 µM hydrogen peroxide (H₂O₂) for 24 hours.

    • Treatment Groups: Cells pre-treated with this compound (at varying concentrations) for 4 hours before exposure to 150 µM H₂O₂ for 24 hours. A comparative group with Salvianolic acid B was also included.

  • Cell Viability Assay (MTT Assay):

    • After treatment, 20 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

    • Cell viability was calculated as a percentage of the control group.

Mechanism of Action: Insights from Related Compounds

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on its structural similarity to Salvianolic acid B and the established mechanisms of other salvianolic acids, it is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Salvianolic acid B has been shown to exert its effects through multiple pathways, including the NF-κB, Nrf2, and PI3K/Akt signaling pathways.[5][6] These pathways are critical in regulating the cellular response to oxidative stress and inflammation.

Below are diagrams illustrating these potential signaling pathways.

G Potential Signaling Pathway for this compound (Hypothesized) cluster_0 Oxidative Stress cluster_1 This compound cluster_2 Signaling Cascade H2O2 H₂O₂ NFkB NF-κB H2O2->NFkB PI3K PI3K/Akt H2O2->PI3K SalY This compound Nrf2 Nrf2 SalY->Nrf2 Activates SalY->NFkB Inhibits SalY->PI3K Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Promotes transcription of Apoptosis Apoptosis PI3K->Apoptosis Inhibits

Caption: Hypothesized signaling pathway of this compound.

G Experimental Workflow for In Vitro Neuroprotection Assay A PC12 Cell Culture B Pre-treatment with This compound (4h) A->B C Induction of Oxidative Stress (H₂O₂ for 24h) B->C D MTT Assay for Cell Viability C->D E Data Analysis and Comparison D->E

Caption: In vitro experimental workflow.

Comparison with Other Neuroprotective Agents

The therapeutic landscape for neurodegenerative diseases includes a variety of agents targeting oxidative stress. Vitamin E, a well-known antioxidant, is often used as a positive control in preclinical studies.[7] In the PC12 cell model, Salvianolic acid B demonstrated significantly higher potency than Vitamin E.[7] Other natural compounds like curcumin and resveratrol have also shown neuroprotective effects by modulating similar signaling pathways, including Nrf2 and NF-κB.[8]

Conclusion and Future Directions

The existing preclinical data, although limited, strongly suggests that this compound is a potent neuroprotective agent with therapeutic potential for conditions associated with oxidative stress.[2][3] Its superior performance compared to Salvianolic acid B in the in vitro model warrants further investigation.[2]

Future research should focus on:

  • In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases.

  • Mechanism of action: Elucidating the specific signaling pathways modulated by this compound.

  • Pharmacokinetics and safety: Determining the bioavailability, distribution, and safety profile of this compound.

A deeper understanding of the therapeutic potential of this compound will be crucial for its development as a novel treatment for neurodegenerative diseases.

References

Unraveling the Protective Effects of Salvianolic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the experimental evidence for Salvianolic Acid Y in comparison to its better-studied counterparts, Salvianolic Acid A and B, reveals a significant disparity in independent verification of its protective effects. While Salvianolic Acids A and B have been the subject of numerous studies elucidating their neuroprotective, cardioprotective, and anti-inflammatory properties, research specifically focused on this compound is notably sparse, with most available information highlighting its antioxidant capacity without substantial in-vivo or mechanistic data.

This guide provides a comprehensive comparison of the protective effects of Salvianolic Acids A and B, supported by experimental data, to offer a clear perspective on their potential therapeutic applications. The limited data available for this compound is presented to underscore the nascent stage of its scientific exploration.

Comparative Analysis of Protective Effects

The protective actions of Salvianolic Acids A and B have been documented across a range of experimental models, demonstrating their potential in mitigating cellular damage in various pathological conditions.

Neuroprotection

Both Salvianolic Acid A and B have shown significant neuroprotective effects in models of cerebral ischemia/reperfusion injury and neuroinflammation.[1][2][3]

CompoundModel SystemProtective EffectQuantitative Results
Salvianolic Acid A Rat model of acute ischemic strokeReduces infarction volume and promotes neurogenesis.[4][5]SAA (10 mg/kg) significantly decreased infarction volume.[5]
Alleviates early brain injury after subarachnoid hemorrhage.[6]SAA (10 and 50 mg/kg/day) significantly alleviated neurobehavioral deficits, brain edema, and neuronal apoptosis.[6]
Salvianolic Acid B Rat model of middle cerebral artery occlusion (MCAO)Ameliorates neurological deficits and decreases cerebral infarction volumes.[7]SalB (10 or 20 mg/kg/d) significantly decreased cerebral infarction volumes.[7]
Rat model of subarachnoid hemorrhage (SAH)Reduces neurologic impairment, brain edema, and neural cell apoptosis.[8][9]SalB treatment significantly improved neurologic function and reduced oxidative damage.[9]
Ameliorates neuroinflammation and neuronal injury.[10]SalB markedly decreased pro-inflammatory cytokines IL-1β, IL-6, and IL-18.[10]
This compound -Antioxidant effect has been reported.Specific quantitative data on neuroprotective effects is not available in the reviewed literature.
Cardioprotection

The cardioprotective effects of Salvianolic Acids A and B are well-documented, particularly in the context of myocardial ischemia-reperfusion injury.[11][12][13]

CompoundModel SystemProtective EffectQuantitative Results
Salvianolic Acid A Rat model of myocardial ischemia-reperfusionSignificantly limits infarct size of ischemic myocardium.[14]SAA treatment significantly suppressed cellular injury and apoptotic cell death.[14]
Salvianolic Acid B Rat model of acute myocardial infarctionAttenuates myocardial infarction and improves cardiac function.[15]SalB decreased serum levels of creatine kinase, lactate dehydrogenase, and malondialdehyde, while increasing superoxide dismutase.[15]
Reduces myocardial infarct size and levels of cardiac injury markers.[16]A meta-analysis showed SalB significantly reduced myocardial infarct size (p < 0.01) and levels of CK-MB, CK, LDH, and cTnI (p < 0.01).[16]
H9c2 cardiomyocytes exposed to TiO2 nanoparticlesProtects against myocardial damage.[17]SalB increased cell viability and GSH levels in a dose-dependent manner.[17]
This compound --No specific experimental data on cardioprotective effects was found in the reviewed literature.
Anti-inflammatory Effects

Salvianolic Acids A and B exhibit potent anti-inflammatory properties by modulating key inflammatory pathways.

CompoundModel SystemAnti-inflammatory EffectQuantitative Results
Salvianolic Acid A IL-1β-stimulated human osteoarthritis chondrocytesDecreased the expression of inflammatory factors (COX-2, iNOS) and matrix metalloproteinases (MMP1, MMP13).[18][19]SAA (10, 20, 40 µg/mL) evidently decreased the expression of inflammatory factors.[18]
Salvianolic Acid B Animal models of brain injurySignificantly reduces the expression of pro-inflammatory factors IL-1β and TNF-α.[20]-
Inhibits the activation of the NLRP3 inflammasome.[1][21]SalB treatment decreased the release of downstream inflammatory factors IL-1β and IL-18.[21]
This compound --No specific experimental data on anti-inflammatory effects was found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of typical experimental protocols used to assess the protective effects of Salvianolic Acids.

In Vivo Model of Myocardial Ischemia-Reperfusion (Salvianolic Acid A)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: The left anterior descending coronary artery is occluded for a period (e.g., 30 minutes) to induce ischemia, followed by a period of reperfusion (e.g., 2-4 hours).

  • Treatment: Salvianolic Acid A is administered intravenously at a specific dose (e.g., 15, 30, 60 mg/kg) just before reperfusion.

  • Outcome Measures:

    • Infarct Size Assessment: The heart is stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.

    • Cardiac Enzyme Assays: Blood samples are collected to measure the levels of cardiac enzymes such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) as markers of cardiac injury.

    • Histopathological Examination: Heart tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for morphological changes like edema, inflammation, and necrosis.

In Vitro Model of Neuroinflammation (Salvianolic Acid B)
  • Cell Culture: Primary microglia or astrocytes are isolated from neonatal rat brains.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) or other pro-inflammatory agents to induce an inflammatory response.

  • Treatment: Cells are pre-treated with various concentrations of Salvianolic Acid B for a specific duration before the addition of the inflammatory stimulus.

  • Outcome Measures:

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Western Blot Analysis: Cell lysates are analyzed to determine the expression and activation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).

    • Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured using the Griess reagent.

Signaling Pathways and Mechanisms of Action

The protective effects of Salvianolic Acids A and B are mediated through the modulation of various intracellular signaling pathways.

Salvianolic Acid B Neuroprotective Signaling

Salvianolic Acid B exerts its neuroprotective effects through multiple pathways, including the activation of pro-survival signals and the inhibition of inflammatory and oxidative stress pathways.

Salvianolic_Acid_B_Neuroprotection cluster_pro_survival Pro-survival Pathways cluster_inflammatory Inflammatory Pathways cluster_outcomes Cellular Outcomes SalB Salvianolic Acid B PI3K_Akt PI3K/Akt SalB->PI3K_Akt activates Nrf2 Nrf2 SalB->Nrf2 activates SIRT1 SIRT1 SalB->SIRT1 activates NF_kB NF-κB SalB->NF_kB inhibits NLRP3 NLRP3 Inflammasome SalB->NLRP3 inhibits Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Antioxidant_response Antioxidant Response Nrf2->Antioxidant_response SIRT1->Nrf2 Anti_inflammation Anti-inflammation NF_kB->Anti_inflammation NLRP3->Anti_inflammation Anti_inflammation->Neuroprotection Antioxidant_response->Neuroprotection Salvianolic_Acid_A_Anti_inflammation cluster_pathways Signaling Pathways cluster_outcomes Cellular Response IL1b IL-1β NF_kB NF-κB Pathway IL1b->NF_kB p38_MAPK p38/MAPK Pathway IL1b->p38_MAPK SalA Salvianolic Acid A SalA->NF_kB inhibits SalA->p38_MAPK inhibits Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS) NF_kB->Inflammatory_Mediators Matrix_Degradation Matrix Degrading Enzymes (MMP1, MMP13) NF_kB->Matrix_Degradation p38_MAPK->Inflammatory_Mediators p38_MAPK->Matrix_Degradation

References

A Comparative Guide to the Structure-Activity Relationship of Salvianolic Acid Y and Its Analogs in Neuroprotection and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salvianolic acids, a group of water-soluble phenolic compounds isolated from Salvia miltiorrhiza (Danshen), are renowned for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Among these, Salvianolic acid Y has emerged as a compound of significant interest due to its potent biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, with a focus on its neuroprotective and antioxidant properties, supported by experimental data and detailed methodologies.

Structural Comparison of this compound and Its Primary Analog, Salvianolic Acid B

This compound is a stereoisomer of the more extensively studied Salvianolic acid B. Both share the same planar structure but differ in their stereochemistry, which has a significant impact on their biological activity. The fundamental structure consists of a condensed backbone derived from danshensu (3-(3,4-dihydroxyphenyl)lactic acid) and caffeic acid moieties.

Comparative Biological Activity

The primary known biological activity that distinguishes this compound from its analogs is its superior neuroprotective effect. The following table summarizes the key quantitative data comparing the bioactivities of this compound and its close analog, Salvianolic acid B.

CompoundBiological ActivityAssayModel SystemKey FindingReference
This compound NeuroprotectionH₂O₂-induced cell injuryPC12 cells54.2% protection
Salvianolic acid B NeuroprotectionH₂O₂-induced cell injuryPC12 cells35.2% protection
Salvianolic acid A AntioxidantDPPH radical scavengingCell-freeIC₅₀ = 0.1363 g/L
Salvianolic acid B AntioxidantDPPH radical scavengingCell-freeIC₅₀ = 0.0138 g/L
Rosmarinic acid AntioxidantDPPH radical scavengingCell-freeIC₅₀ = 0.0124 g/L
Salvianolic acid A AntioxidantSuperoxide anion scavengingCell-freeIC₅₀ = 3.3342 g/L
Salvianolic acid B AntioxidantSuperoxide anion scavengingCell-freeIC₅₀ = 4.1223 g/L
Rosmarinic acid AntioxidantSuperoxide anion scavengingCell-freeIC₅₀ = 3.8984 g/L

Structure-Activity Relationship (SAR) Insights

The available data, although limited primarily to the comparison between this compound and B, allows for preliminary SAR deductions:

  • Stereochemistry is Crucial for Neuroprotection: The significantly higher neuroprotective activity of this compound compared to Salvianolic acid B, despite having the same planar structure, underscores the critical role of stereochemistry in its biological function. The specific spatial arrangement of the functional groups in this compound likely allows for a more favorable interaction with its biological targets involved in the neuroprotective pathways.

  • Phenolic Hydroxyl Groups are Key for Antioxidant Activity: The potent antioxidant activity of salvianolic acids, in general, is attributed to the presence of multiple phenolic hydroxyl groups which can donate hydrogen atoms to scavenge free radicals. The number and position of these hydroxyl groups influence the antioxidant capacity. For instance, Salvianolic acid A is a more potent scavenger of superoxide anions than Salvianolic acid B.

  • Lessons from a Salvianolic Acid A Analog: A study on a novel Salvianolic acid A analog, E-DRS, where the 3',4'-dihydroxy-trans-stilbene group was replaced by a resveratrol structure and the ester group with an amine group, demonstrated potent antioxidant activity. This suggests that modifications at these positions can be made to modulate the antioxidant properties and that the core salvianolic acid scaffold is amenable to chemical derivatization to enhance its therapeutic potential.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

1. Neuroprotection Assay against H₂O₂-Induced Injury in PC12 Cells

  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with different concentrations of this compound or its analogs for a specified period (e.g., 4 hours).

  • Induction of Injury: Following pre-treatment, the culture medium is replaced with a medium containing a specific concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and cell injury.

  • Cell Viability Assessment (MTT Assay): After the H₂O₂ incubation period, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Protection Rate: The protection rate is calculated using the formula: (Absorbance of treated group - Absorbance of H₂O₂ group) / (Absorbance of control group - Absorbance of H₂O₂ group) * 100%.

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM) and stored in the dark.

  • Assay Procedure: Different concentrations of the test compounds (this compound and its analogs) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation of Scavenging Activity: The percentage of scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100%. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ solution is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: A specific volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Experimental Workflow

While the precise signaling pathways for this compound are still under investigation, it is likely to share mechanisms with its close analog, Salvianolic acid B, which is known to exert its anti-inflammatory and neuroprotective effects through various pathways.

Potential Anti-Inflammatory and Neuroprotective Signaling Pathway for Salvianolic Acids

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates Salvianolic_Acids Salvianolic Acids NF_kB NF-κB Activation Salvianolic_Acids->NF_kB Inhibits Neuroprotection Neuroprotection Salvianolic_Acids->Neuroprotection TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces iNOS_COX2 iNOS, COX-2 NF_kB->iNOS_COX2 Induces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation iNOS_COX2->Neuroinflammation Neuronal_Injury Neuronal Injury Neuroinflammation->Neuronal_Injury

Caption: Potential mechanism of salvianolic acids in mitigating neuroinflammation.

General Experimental Workflow for Evaluating Salvianolic Acid Analogs

G start Start: Synthesis/Isolation of this compound Analogs structure Structural Elucidation (NMR, MS) start->structure antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) structure->antioxidant cell_based Cell-Based Assays (e.g., Neuroprotection in PC12 cells) structure->cell_based sar_analysis Structure-Activity Relationship Analysis antioxidant->sar_analysis mechanism Mechanistic Studies (Western Blot, ELISA for signaling pathways) cell_based->mechanism mechanism->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies of this compound analogs.

Conclusion and Future Directions

This compound demonstrates superior neuroprotective activity compared to its well-studied stereoisomer, Salvianolic acid B, highlighting the critical role of stereochemistry in its biological function. The broader class of salvianolic acids exhibits potent antioxidant activities, primarily attributed to their phenolic hydroxyl groups.

The current body of research on the structure-activity relationship of this compound is still in its nascent stages, with a significant lack of data on a diverse range of its synthetic or semi-synthetic analogs. To establish a comprehensive SAR and unlock the full therapeutic potential of this promising natural product, future research should focus on:

  • Synthesis of a Library of Analogs: A systematic synthesis of this compound analogs with modifications at key positions, such as the phenolic hydroxyl groups, the carboxylic acid moiety, and the linker between the aromatic rings, is essential.

  • Comparative Biological Evaluation: These analogs should be screened in a panel of standardized in vitro and in vivo assays to comparatively evaluate their antioxidant, anti-inflammatory, and neuroprotective activities.

  • Mechanistic Studies: In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways through which this compound and its most active analogs exert their effects.

By pursuing these research avenues, the scientific community can build a robust understanding of the SAR of this compound, paving the way for the design and development of novel and more potent therapeutic agents for neurodegenerative diseases and other conditions associated with oxidative stress and inflammation.

Safety Operating Guide

Essential Safety and Logistics for Handling Salvianolic Acid Y

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Salvianolic acid Y, including operational procedures and disposal plans, to foster a secure laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling.

PropertyDataReference
Molecular Formula C36H30O16[1]
Molecular Weight 718.61 g/mol [1]
Appearance White to tan powder[2]
Solubility Soluble in water (≥5 mg/mL)[2]
Storage Temperature Powder: -20°C; In solvent: -80°C[1]
Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed.[1]
Acute Aquatic Toxicity 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity 1H410: Very toxic to aquatic life with long lasting effects.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure risks and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound to prevent exposure.

EquipmentSpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves (e.g., nitrile or neoprene).[1][3]
Body Protection Impervious clothing, such as a lab coat or disposable gown.[1][3]
Respiratory Protection A suitable respirator, such as a fit-tested N95 or N100 NIOSH-approved mask, should be used, especially when handling the powder form to avoid dust and aerosol formation.[1][3]
Handling Procedures
  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4] Ensure that a safety shower and eyewash station are readily accessible.[1][4]

  • Hygiene Practices : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][5]

Storage Conditions
  • Container : Keep the container tightly sealed.[1]

  • Environment : Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Temperature : For the powder form, store at -20°C.[1] If dissolved in a solvent, store at -80°C.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal
  • Chemical Waste : Dispose of this compound and any solutions containing it as hazardous waste.[1] The disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated and disposed of as hazardous waste.[4][5]

Spill Management

In the event of a spill, follow these procedures to mitigate exposure and environmental release.

  • Evacuate : Evacuate non-essential personnel from the spill area.[4]

  • Ventilate : Ensure the area is well-ventilated.[4]

  • Contain : For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1][4] For solid spills, carefully clean up without creating dust.[6]

  • Decontaminate : Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][5]

  • Dispose : Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1][4]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the safety data sheets, the following procedural guidelines are based on standard laboratory practices for handling hazardous chemicals.

Protocol for Weighing and Preparing Solutions
  • Preparation : Don all required personal protective equipment (goggles, gloves, lab coat, respirator).

  • Weighing : Conduct the weighing of powdered this compound inside a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.

  • Dissolving : Add the desired solvent to the weighed powder in a suitable container within the fume hood. Gently swirl or vortex to dissolve. Avoid heating unless specified in a validated protocol, as this may degrade the compound.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Storage : Store the prepared solution at -80°C in a tightly sealed container.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation (Don PPE) handling Handling (Weighing/Solution Prep) prep->handling storage Storage (-20°C Powder / -80°C Solution) handling->storage spill Spill Management handling->spill If Spill Occurs disposal Waste Disposal (Hazardous Waste) handling->disposal Post-Experiment storage->handling For Use decon Decontamination spill->decon decon->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.